molecular formula C15H21ClN2 B1683465 Vabicaserin Hydrochloride CAS No. 887258-94-8

Vabicaserin Hydrochloride

Numéro de catalogue: B1683465
Numéro CAS: 887258-94-8
Poids moléculaire: 264.79 g/mol
Clé InChI: PYPPENBDXAWXJC-QNTKWALQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VABICASERIN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977679
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887258-94-8, 620948-34-7
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VABICASERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vabicaserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of Vabicaserin, detailing its molecular interactions, downstream signaling cascades, and functional consequences on key neurotransmitter systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of serotonergic drugs.

Introduction

This compound is a novel pharmacological agent that primarily targets the serotonin 2C (5-HT2C) receptor.[1][2] Its high affinity and functional agonism at this receptor subtype confer a distinct pharmacological profile, leading to the modulation of several downstream neurochemical pathways implicated in mood, psychosis, and appetite.[1][3] This guide will elucidate the intricate details of Vabicaserin's mechanism of action, from receptor binding to its influence on neural circuitry.

Receptor Binding and Functional Activity

Vabicaserin exhibits a high affinity for the human 5-HT2C receptor, acting as a full agonist.[1][2] It also displays significant affinity for the 5-HT2B receptor, where it functions as an antagonist, and a much lower affinity for the 5-HT2A receptor, at which it also acts as an antagonist.[1][2] This selectivity profile is crucial to its therapeutic potential and safety.

Quantitative Receptor Binding and Functional Data

The following tables summarize the in vitro binding affinities (Ki), and functional potencies (EC50/IC50) of Vabicaserin at human serotonin 5-HT2 receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Reference
5-HT2C3 nM[1][2]
5-HT2B14 nM[2]
5-HT2A>50-fold selectivity over 5-HT2C[2]
Receptor SubtypeFunctional ActivityPotencyIntrinsic Activity (vs. 5-HT)Reference
5-HT2CFull AgonistEC50 = 8 nM100%[1][2]
5-HT2BAntagonistIC50 = 29 nM-[1]
5-HT2AAntagonistIC50 = 1,650 nM-[1]

Signaling Pathways

The primary mechanism of action of Vabicaserin is initiated by its agonistic activity at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.

Canonical Gq/11 Signaling Cascade

Activation of the 5-HT2C receptor by Vabicaserin leads to the activation of the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.

Gq_Signaling Vabicaserin Vabicaserin HT2C_R 5-HT2C Receptor Vabicaserin->HT2C_R Binds to Gq11 Gq/11 HT2C_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates targets

Canonical 5-HT2C Receptor Gq/11 Signaling Pathway.
Downstream Neurochemical Effects

The activation of 5-HT2C receptors by Vabicaserin has significant modulatory effects on other neurotransmitter systems, which are believed to underlie its therapeutic potential.

By activating 5-HT2C receptors, Vabicaserin inhibits dopamine (B1211576) release in the mesolimbic pathway.[1] This is thought to be a key mechanism for its potential antipsychotic effects, particularly on the positive symptoms of schizophrenia.[1]

Dopamine_Modulation cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Vabicaserin Vabicaserin HT2C_R_VTA 5-HT2C Receptor Vabicaserin->HT2C_R_VTA Activates GABA_Interneuron GABAergic Interneuron HT2C_R_VTA->GABA_Interneuron Excites DA_Neuron Dopaminergic Neuron GABA_Interneuron->DA_Neuron Inhibits DA_Release Dopamine Release DA_Neuron->DA_Release Decreases Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing 5-HT2C receptors start->prep_membranes incubate Incubate membranes with radioligand ([125I]-DOI) and varying concentrations of Vabicaserin prep_membranes->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Vabicaserin (B107045) Hydrochloride for Schizophrenia Treatment

Abstract

Vabicaserin hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was investigated as a novel treatment for schizophrenia. Its mechanism, distinct from direct dopamine (B1211576) D2 receptor antagonism, involves the modulation of mesolimbic and mesocortical dopamine pathways via serotonin receptor activation. Preclinical studies demonstrated a profile consistent with antipsychotic activity, and a Phase II clinical trial showed some efficacy, particularly at a 200 mg/day dose, without the weight gain associated with standard-of-care agents like olanzapine.[1][2] Despite these findings, its clinical development for schizophrenia was discontinued. This guide provides a detailed technical overview of vabicaserin's pharmacological profile, key experimental data and protocols, and its clinical trial outcomes.

Core Mechanism of Action

Vabicaserin acts as a selective agonist at the serotonin 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

  • Receptor Binding: Vabicaserin binds to and activates the 5-HT2C receptor located on neurons in key brain regions, such as the ventral tegmental area (VTA).

  • G-Protein Activation: Upon activation, the receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Downstream Cascade: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC). This cascade modulates neuronal excitability and neurotransmitter release.

For schizophrenia, this pathway is significant because 5-HT2C receptor activation is known to decrease the activity of mesolimbic dopamine neurons, a mechanism hypothesized to alleviate positive symptoms.[3] Furthermore, it may enhance dopamine release in the prefrontal cortex, potentially improving cognitive and negative symptoms.[3]

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Space Vabicaserin Vabicaserin HTR2C 5-HT2C Receptor Vabicaserin->HTR2C Binds & Activates Gq11 Gq/11 Protein HTR2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Modulation of Dopamine Pathways Ca2->Response PKC->Response

Caption: Vabicaserin's intracellular signaling cascade via the 5-HT2C receptor.

Quantitative Data

Table 1: In Vitro Pharmacological Profile

This table summarizes the binding affinity (Ki) and functional potency (EC50) of vabicaserin at key serotonin receptors. The data highlight its high potency and selectivity for the 5-HT2C receptor.

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Functional Effect
Human 5-HT2C 3 8 Full Agonist
Human 5-HT2B14---Antagonist / Partial Agonist
Human 5-HT2A>150 (>50-fold selective)---Antagonist

Data sourced from Dunlop et al. (2011).[4][5][6]

Table 2: Summary of Phase II Clinical Trial Results (NCT00265551)

This was a 6-week, randomized, double-blind, placebo-controlled trial in subjects with acute schizophrenia. The primary endpoint was the change from baseline in the PANSS Positive Subscale (PANSS-PSS).[1]

Treatment GroupChange in PANSS-PSS (vs. Placebo)Change in PANSS Total (vs. Placebo)Change in PANSS NegativeKey Safety Finding
Vabicaserin 200 mg/day Significant Improvement Significant Improvement Significant improvement from baselineWell tolerated
Vabicaserin 400 mg/dayNon-significant trendTrend toward improvementSignificant improvement from baselineWell tolerated
Olanzapine 15 mg/daySignificant ImprovementSignificant ImprovementNot reported vs. placeboSignificant weight gain
Placebo------Worsened from baseline---

Data sourced from Shen et al. (2014).[1][2]

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a standard method to determine the affinity of a test compound (vabicaserin) for a target receptor by measuring its ability to displace a specific radiolabeled ligand.

  • Objective: To calculate the inhibition constant (Ki) of vabicaserin at the human 5-HT2C receptor.

  • Materials:

    • Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor.

    • Radioligand: ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]DOI).[4][6]

    • Test Compound: this compound at various concentrations.

    • Non-specific binding control: High concentration of a non-labeled ligand (e.g., mianserin).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Gamma counter.

  • Methodology:

    • Incubation: In assay tubes, combine the cell membranes, [¹²⁵I]DOI, and varying concentrations of vabicaserin. A parallel set of tubes containing the non-specific binding control is also prepared.

    • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of vabicaserin concentration. Use non-linear regression to determine the IC50 (the concentration of vabicaserin that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Assay Preparation cluster_exp Separation & Measurement cluster_analysis Data Analysis A1 Combine receptor membranes, radioligand ([¹²⁵I]DOI), & vabicaserin A2 Incubate to reach binding equilibrium A1->A2 B1 Rapidly filter mixture to separate bound/unbound ligand A2->B1 B2 Wash filters to remove non-specific signal B1->B2 B3 Quantify radioactivity on filters via gamma counter B2->B3 C1 Plot % inhibition vs. [vabicaserin] B3->C1 C2 Calculate IC50 from competition curve C1->C2 C3 Convert IC50 to Ki using Cheng-Prusoff equation C2->C3

Caption: Standard experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to activate a Gq-coupled receptor by quantifying the resulting increase in intracellular calcium.

  • Objective: To determine the potency (EC50) of vabicaserin as a 5-HT2C receptor agonist.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test Compound: this compound at various concentrations.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed the cells into 96- or 384-well microplates and allow them to adhere overnight.

    • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for approximately 1 hour at 37°C. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

    • Baseline Reading: Place the microplate into the fluorescence plate reader and measure the baseline fluorescence of each well.

    • Compound Addition: The instrument adds varying concentrations of vabicaserin to the wells.

    • Signal Detection: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

    • Data Analysis: Plot the peak fluorescence response against the logarithm of vabicaserin concentration. Use a sigmoidal dose-response curve fit to calculate the EC50 (the concentration that produces 50% of the maximal response).[4][7]

Conditioned Avoidance Response (CAR) Model

The CAR test is a classic preclinical behavioral model with high predictive validity for antipsychotic efficacy.[8] Drugs that selectively suppress the conditioned avoidance response without producing sedation or motor impairment are considered to have antipsychotic-like properties.[9]

  • Objective: To assess the potential antipsychotic activity of vabicaserin in vivo.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A visual or auditory cue serves as the conditioned stimulus (CS).

  • Subjects: Male Sprague-Dawley or Wistar rats.

  • Methodology:

    • Training (Acquisition): A rat is placed in the shuttle box. A trial begins with the presentation of the CS (e.g., a tone or light) for a set period (e.g., 10 seconds).

    • The CS is followed by the unconditioned stimulus (US; e.g., a 0.5 mA foot shock).

    • If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). The CS is terminated.

    • If the rat does not move during the CS, the shock is delivered. If it then moves to the other compartment, the shock is terminated (an escape response).

    • Rats undergo multiple trials until they reach a stable criterion of successful avoidance (e.g., >80% avoidance).

    • Drug Testing: Once trained, rats are administered vabicaserin or vehicle prior to the test session.

    • Evaluation: The number of avoidance responses, escape responses, and escape failures are recorded. A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the conditioned behavior rather than general motor impairment.[10][11]

Clinical Development Status and Conclusion

Vabicaserin demonstrated proof-of-concept in a Phase II trial, showing efficacy on positive and negative symptoms of schizophrenia at 200 mg/day.[1][2] A key advantage was the lack of weight gain, a common and problematic side effect of many atypical antipsychotics.[1][2] However, the 400 mg/day dose showed a diminished response, suggesting a narrow therapeutic window or a U-shaped dose-response curve.[1][2] Ultimately, the development of vabicaserin for schizophrenia was discontinued.[12] While the specific reasons were not fully publicized, factors may have included the modest efficacy compared to established agents or strategic business decisions.[3][13]

References

Vabicaserin Hydrochloride: An In-depth Technical Guide on a Selective 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin (B107045) hydrochloride is a potent and selective full agonist of the serotonin (B10506) 2C (5-HT2C) receptor that has been investigated for its therapeutic potential, primarily in the treatment of schizophrenia. This technical guide provides a comprehensive overview of the pharmacology of vabicaserin, detailing its mechanism of action, receptor binding profile, functional activity, and preclinical and clinical findings. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental methodologies used to characterize this compound and its downstream effects. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams.

Introduction

The 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition. Its modulation has been a key target for the development of novel therapeutics for various neuropsychiatric disorders. Vabicaserin (formerly SCA-136) emerged as a promising compound due to its high affinity and selectivity for the 5-HT2C receptor.[1][2] This guide delves into the core scientific data and experimental protocols that have defined our understanding of vabicaserin hydrochloride's function as a 5-HT2C receptor agonist.

Mechanism of Action

Vabicaserin acts as a full agonist at the 5-HT2C receptor.[3] Its therapeutic hypothesis, particularly in the context of schizophrenia, is centered on its ability to modulate dopaminergic pathways. By activating 5-HT2C receptors, vabicaserin is thought to inhibit dopamine (B1211576) release in the mesolimbic pathway, a key circuit implicated in the positive symptoms of schizophrenia.[3][4] This selective action on the mesolimbic system, without significantly affecting the nigrostriatal pathway, suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[5]

Signaling Pathway

The 5-HT2C receptor primarily couples to the Gq alpha subunit of the G-protein complex.[1][2] Upon agonist binding, such as with vabicaserin, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream cellular responses.

Gq_Signaling_Pathway Vabicaserin Vabicaserin Receptor 5-HT2C Receptor Vabicaserin->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers Downstream Downstream Cellular Effects Ca_Release->Downstream

Vabicaserin-induced 5-HT2C Gq signaling cascade.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional potency.

Table 1: Receptor Binding Affinity of Vabicaserin
ReceptorRadioligandKi (nM)Source
Human 5-HT2C[125I]DOI3[6][7]
Human 5-HT2B[3H]5-HT14[6]
Human 5-HT2A[125I]DOI1650[3]

Ki: Inhibition constant. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Vabicaserin
AssayReceptorParameterValue (nM)Intrinsic ActivitySource
Calcium MobilizationHuman 5-HT2CEC508100% (Full Agonist)[3][6]
Inositol Phosphate AccumulationHuman 5-HT2AIC501650Antagonist[3]
Inositol Phosphate AccumulationHuman 5-HT2BIC5029Antagonist[3]

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation (e.g., CHO cells expressing human 5-HT2C receptors) Incubation Incubate Membranes with: - Radioligand (e.g., [125I]DOI) - Varying concentrations of This compound Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (calculate Ki value) Scintillation->Analysis

Workflow for a radioligand binding assay.

Protocol for 5-HT2C Receptor Binding:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.[6]

  • Radioligand: [125I]-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane ([125I]DOI), a non-selective serotonin receptor agonist.[8]

  • Incubation: Membranes are incubated with a fixed concentration of [125I]DOI and varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of vabicaserin that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy and potency of a compound at its target receptor.

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture Cells Expressing 5-HT2C Receptor (e.g., HEK293 cells) Dye_Loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4) Cell_Culture->Dye_Loading Add_Compound Add Varying Concentrations of this compound Dye_Loading->Add_Compound Fluorescence_Reading Measure Fluorescence Intensity (using a plate reader) Add_Compound->Fluorescence_Reading Data_Analysis Data Analysis (determine EC50 and intrinsic activity) Fluorescence_Reading->Data_Analysis

Workflow for a calcium mobilization assay.

Protocol:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or CHO cells stably expressing the human 5-HT2C receptor.

  • Dye Loading: Cells are plated in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Upon binding of calcium, the fluorescence intensity of the dye increases. This change in fluorescence is monitored over time.

  • Data Analysis: The peak fluorescence response is measured for each concentration of vabicaserin. The data are then plotted to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of the drug relative to a reference full agonist) are determined.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

Protocol for Dopamine Measurement in the Nucleus Accumbens:

  • Animal Model: Male rats are typically used.[4]

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the nucleus accumbens of the rat brain under anesthesia.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Dialysate Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

  • Drug Administration: this compound is administered to the animal (e.g., via subcutaneous injection), and dialysate samples are collected before and after administration to measure the change in dopamine levels.

Preclinical and Clinical Overview

Preclinical studies in rodents demonstrated that vabicaserin selectively reduces dopamine levels in the nucleus accumbens without affecting striatal dopamine, a profile consistent with potential antipsychotic efficacy and a lower risk of motor side effects.[4][5] Furthermore, vabicaserin has been shown to increase extracellular glutamate (B1630785) in the medial prefrontal cortex of rats, suggesting potential benefits for cognitive symptoms.[4]

Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia.[10] In a 6-week, randomized, double-blind, placebo-controlled study, vabicaserin was evaluated at doses of 200 mg/day and 400 mg/day. The 200 mg/day dose showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) positive subscale score compared to placebo.[10] However, the development of vabicaserin for schizophrenia was ultimately discontinued.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2C receptor full agonist. In vitro studies have clearly defined its high affinity and functional activity at the 5-HT2C receptor, while preclinical in vivo studies have elucidated its modulatory effects on the mesolimbic dopamine system. Although it showed some promise in early clinical trials for schizophrenia, its development was not pursued. The comprehensive data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community, aiding in the understanding of 5-HT2C receptor pharmacology and informing the development of future therapeutics targeting this important receptor.

References

Vabicaserin Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin (B107045) hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that was under development by Wyeth (later acquired by Pfizer) for the treatment of schizophrenia. This technical guide provides an in-depth overview of the discovery and development history of vabicaserin, including its pharmacological profile, synthesis, and clinical evaluation. The development of vabicaserin was ultimately discontinued (B1498344), but its story offers valuable insights into the therapeutic potential and challenges of targeting the 5-HT2C receptor for central nervous system disorders.

Discovery and Preclinical Development

Vabicaserin emerged from a drug discovery program at Wyeth aimed at identifying novel antipsychotic agents with a mechanism of action distinct from the dopamine (B1211576) D2 receptor antagonism central to existing therapies. The program focused on the 5-HT2C receptor, a G-protein coupled receptor implicated in the regulation of dopamine and other neurotransmitters involved in psychosis.

Lead Identification and Optimization

The discovery of vabicaserin involved the screening of a chemical library for compounds with high affinity and selectivity for the 5-HT2C receptor. The initial lead compounds were likely optimized through iterative structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This process led to the identification of SCA-136, a novel cyclopentadiazepinoquinoline derivative with a promising preclinical profile.

In Vitro Pharmacology

Vabicaserin's pharmacological profile was characterized through a series of in vitro assays, which demonstrated its high affinity and functional agonism at the 5-HT2C receptor.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay was employed to determine the binding affinity of vabicaserin for various neurotransmitter receptors. The general protocol is as follows:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor were prepared.

  • Radioligand: 125I-(2,5-dimethoxy)phenylisopropylamine was used as the radioligand.

  • Incubation: Cell membranes were incubated with the radioligand and varying concentrations of vabicaserin in a suitable buffer.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the concentration of vabicaserin that inhibited 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.

Experimental Protocol: Calcium Mobilization Assay

The functional activity of vabicaserin as a 5-HT2C receptor agonist was assessed using a calcium mobilization assay.

  • Cell Culture: CHO cells stably expressing the human 5-HT2C receptor were cultured.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of vabicaserin were added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The concentration of vabicaserin that produced 50% of the maximal response (EC50) was determined.

Table 1: In Vitro Pharmacological Profile of Vabicaserin

Receptor/AssayParameterValue (nM)
Human 5-HT2C Receptor Ki 3
EC50 (Calcium Mobilization) 8
Human 5-HT2B ReceptorKi14
IC50 (Antagonist)29
Human 5-HT2A ReceptorIC50 (Antagonist)1,650
Human 5-HT1A ReceptorKi112

Data compiled from multiple sources.[1][2]

Mechanism of Action

Vabicaserin acts as a full agonist at the 5-HT2C receptor.[1] Activation of 5-HT2C receptors is believed to exert its antipsychotic effects by modulating dopaminergic and glutamatergic pathways. Specifically, it has been shown to decrease dopamine release in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[1]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vabicaserin Vabicaserin HT2C 5-HT2C Receptor Vabicaserin->HT2C Agonist Dopamine Dopamine Release HT2C->Dopamine Inhibits

Vabicaserin's primary mechanism of action.

Chemical Synthesis

An efficient asymmetric synthesis of vabicaserin has been developed, enabling the production of the desired enantiomer in high yield and purity.

Experimental Protocol: Asymmetric Synthesis of Vabicaserin

A notable synthesis involves an oxidative multicomponent annulation and an asymmetric hydrogenation of a 3,4-substituted quinolinium salt.

  • Quinolinium Ring Assembly: An oxidative, multicomponent reaction is used to construct the quinolinium ring system in a single step from a commercially available benzodiazepine.

  • Asymmetric Hydrogenation: An unprecedented asymmetric hydrogenation of the resulting highly substituted quinolinium salt is performed to establish the two syn-oriented chiral centers.

  • Deprotection: The final step involves deprotection to yield vabicaserin hydrochloride.

This four-step synthesis achieves a 54% overall yield.[1]

Benzodiazepine Commercially Available Benzodiazepine Quinolinium Quinolinium Ring Assembly (Oxidative Multicomponent Reaction) Benzodiazepine->Quinolinium Hydrogenation Asymmetric Hydrogenation Quinolinium->Hydrogenation Deprotection Deprotection Hydrogenation->Deprotection Vabicaserin Vabicaserin Deprotection->Vabicaserin

Key steps in the asymmetric synthesis of vabicaserin.

Clinical Development

Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia. Several studies were initiated to evaluate its efficacy, safety, and tolerability.

Phase I Studies

A Phase I study (NCT00928551) was conducted to compare a modified formulation of vabicaserin to a reference formulation in healthy subjects. This was a randomized, open-label, single-dose, crossover study.

Phase II Studies

Several Phase II studies were conducted to evaluate vabicaserin in patients with schizophrenia.

NCT00265551: A 6-Week, Randomized, Double-Blind, Placebo-Controlled Trial

This was a key study that assessed the efficacy and safety of vabicaserin in adults with acute schizophrenia.

  • Design: Randomized, double-blind, placebo-controlled, with an active comparator (olanzapine).

  • Population: 314 hospitalized subjects with acute schizophrenia.

  • Intervention: Vabicaserin (200 mg/day or 400 mg/day), olanzapine (B1677200) (15 mg/day), or placebo.

  • Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.

Table 2: Key Efficacy Results from NCT00265551

Treatment GroupMean Change from Baseline in PANSS Positive Subscale Score (Week 6)p-value vs. Placebo
Vabicaserin 200 mg/day-5.7< 0.05
Vabicaserin 400 mg/day-4.4Not Significant
Olanzapine 15 mg/day-6.5< 0.05
Placebo-3.2-

Data from Shen et al. (2014).[3]

The 200 mg/day dose of vabicaserin demonstrated a statistically significant improvement in the primary endpoint compared to placebo, while the 400 mg/day dose did not. Vabicaserin was generally well-tolerated and was not associated with weight gain, a common side effect of olanzapine.[3]

NCT00563706: A Randomized, Double-Blind, Placebo-Controlled, Risperidone-Referenced Study

This adaptive-design study also aimed to establish the efficacy, safety, and tolerability of once-daily vabicaserin in subjects with acute exacerbations of schizophrenia.

  • Design: Randomized, double-blind, placebo-controlled, with an active comparator (risperidone).

  • Population: 199 subjects with acute exacerbations of schizophrenia.

  • Intervention: Vabicaserin (various doses), risperidone (B510), or placebo.

NCT00768612: A Safety and Tolerability Study in Japanese Subjects

This study was designed to evaluate the clinical safety and tolerability of vabicaserin in Japanese subjects with an acute exacerbation of schizophrenia, with risperidone as a reference. This study was withdrawn prior to enrollment.

cluster_phase1 Phase I cluster_phase2 Phase II NCT00928551 NCT00928551 (Formulation Study) NCT00265551 NCT00265551 (Efficacy & Safety) NCT00928551->NCT00265551 NCT00563706 NCT00563706 (Efficacy, Safety, Tolerability) NCT00265551->NCT00563706 NCT00768612 NCT00768612 (Safety & Tolerability - Withdrawn) NCT00563706->NCT00768612

Clinical development workflow for vabicaserin.

Discontinuation of Development

Despite showing some promise in early clinical trials, the development of vabicaserin for schizophrenia was discontinued by Pfizer in 2010.[1] The reasons for this decision have not been publicly detailed but may have been related to a lack of robust efficacy, particularly at higher doses, or a strategic portfolio decision by the company.

Conclusion

This compound represents a significant effort to develop a novel antipsychotic with a mechanism of action centered on 5-HT2C receptor agonism. Its discovery and development provided valuable insights into the potential of this target for treating psychosis. While vabicaserin did not reach the market, the data generated from its preclinical and clinical studies continue to inform the ongoing research and development of new therapies for schizophrenia and other central nervous system disorders. The challenges encountered in its clinical development also highlight the complexities of translating preclinical findings into clinically meaningful efficacy for psychiatric conditions.

References

Vabicaserin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin (B107045) Hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was under development as a novel antipsychotic.[1][2] Its mechanism of action, centered on the modulation of the 5-HT2C receptor, offered a therapeutic approach distinct from conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Vabicaserin Hydrochloride, drawing from available preclinical and clinical data.

Pharmacokinetics

While specific quantitative pharmacokinetic parameters for Vabicaserin in humans are not extensively published in publicly available literature, some key characteristics have been described. Vabicaserin is known to be extensively metabolized in humans, with carbamoyl (B1232498) glucuronidation being a primary pathway.[4] Preclinical data suggests that Vabicaserin is not a substrate for human P-glycoprotein (P-gp), and it is assumed that the free concentration of the drug in the brain is equivalent to its free concentration in the plasma.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueSpeciesNotes
Metabolism ExtensiveHumanPrimarily via carbamoyl glucuronidation.[4]
P-gp Substrate NoIn vitro[5]
Plasma Protein Binding Data not available--
Half-life (t½) Data not available--
Volume of Distribution (Vd) Data not available--
Clearance (CL) Data not available--

Pharmacodynamics

Vabicaserin acts as a full agonist at the human 5-HT2C receptor with high potency and selectivity.[1][6] Its pharmacodynamic effects are mediated through the activation of this receptor, which is involved in the regulation of various neurotransmitter systems, including the mesolimbic dopamine pathway.[1][2]

Receptor Binding and Functional Activity

Vabicaserin exhibits high affinity for the 5-HT2C receptor and is significantly more selective for this receptor over the 5-HT2A and 5-HT2B subtypes.[6]

Table 2: this compound In Vitro Receptor Affinity and Functional Potency

ParameterReceptorValueAssay
Binding Affinity (Ki) Human 5-HT2C3 nMRadioligand binding assay with ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine.[6]
Human 5-HT2B14 nMRadioligand binding assay with [³H]5HT.[6]
Human 5-HT2A>150 nM[6]
Functional Potency (EC50) Human 5-HT2C8 nMCalcium mobilization assay.[6]
Intrinsic Activity Human 5-HT2CFull AgonistCalcium mobilization assay (Emax = 100%).[6]
Clinical Efficacy in Schizophrenia

A key clinical trial evaluating the efficacy of Vabicaserin was a 6-week, randomized, double-blind, placebo-controlled, Phase IIa study in patients with acute exacerbations of schizophrenia (NCT00265551).[5][7]

Table 3: Efficacy of Vabicaserin in a 6-Week Phase IIa Study (NCT00265551)

Treatment GroupNBaseline PANSS Total Score (Mean)Change from Baseline in PANSS Total Score (Mean)p-value vs. Placebo
Vabicaserin 200 mg/day 7794.7-19.9<0.05
Vabicaserin 400 mg/day 7794.5-16.5NS
Olanzapine 15 mg/day 7794.5-23.5<0.001
Placebo 7794.7-11.2-
PANSS: Positive and Negative Syndrome Scale; NS: Not Significant. Data derived from Shen et al., 2014.[7]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by Vabicaserin initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Vabicaserin Vabicaserin HT2CR 5-HT2C Receptor Vabicaserin->HT2CR Binds to Gq Gq/11 HT2CR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Canonical 5-HT2C Receptor Gq Signaling Pathway.

Generalized Experimental Workflow for In Vitro Assays

The characterization of Vabicaserin's pharmacodynamics relies on standardized in vitro assays to determine its binding affinity and functional potency at the target receptor.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Calcium Mobilization Assay prep_membranes_b Prepare Membranes (with 5-HT2C receptors) incubate_b Incubate: Membranes + Radioligand + Vabicaserin (varying conc.) prep_membranes_b->incubate_b filter_b Filter and Wash (separate bound/unbound) incubate_b->filter_b count_b Quantify Radioactivity (scintillation counting) filter_b->count_b analyze_b Data Analysis (IC50 -> Ki) count_b->analyze_b plate_cells Plate Cells (expressing 5-HT2C receptors) load_dye Load Cells (with Ca²⁺ sensitive dye) plate_cells->load_dye add_vabicaserin Add Vabicaserin (varying conc.) load_dye->add_vabicaserin measure_fluorescence Measure Fluorescence (FLIPR) add_vabicaserin->measure_fluorescence analyze_f Data Analysis (EC50, Emax) measure_fluorescence->analyze_f start Start start->prep_membranes_b start->plate_cells

References

Vabicaserin Hydrochloride: A Technical Guide to its Role in Neurotransmitter Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin (B107045) hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders, particularly schizophrenia.[1][2] This technical guide provides an in-depth overview of the core pharmacological characteristics of vabicaserin, focusing on its mechanism of action and its modulatory effects on key neurotransmitter systems. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action

Vabicaserin's primary mechanism of action is as a full agonist at the serotonin 5-HT2C receptor.[1] Activation of these Gq-coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels.[1]

Beyond its potent agonism at the 5-HT2C receptor, vabicaserin also exhibits antagonist activity at the 5-HT2B receptor and very weak antagonist activity at the 5-HT2A receptor.[1][3] This receptor binding profile contributes to its overall pharmacological effects on neurotransmitter systems.

Quantitative Data Presentation

The following tables summarize the key in vitro binding affinities and functional potencies of vabicaserin hydrochloride, as well as its in vivo effects on neurotransmitter levels.

Table 1: In Vitro Receptor Binding and Functional Potency of Vabicaserin

ReceptorParameterValueReference
Human 5-HT2CKi (nM)3[1]
Human 5-HT2CEC50 (nM)8[1]
Human 5-HT2BIC50 (nM)29[1]
Human 5-HT2AIC50 (nM)1,650[1]

Table 2: In Vivo Effects of Vabicaserin on Neurotransmitter Systems in Rodent Models

NeurotransmitterBrain RegionEffectDoseReference
Dopamine (B1211576)Mesolimbic Pathway (Nucleus Accumbens)Inhibition of releaseNot Specified[1]
DopamineStriatum39% decrease in levels17 mg/kg i.p.
DopamineVentral Tegmental Area (VTA)40-65% decrease in firing rate3-17 mg/kg i.p.
AcetylcholinePrefrontal CortexIncrease in levelsNot Specified[1]
GlutamatePrefrontal CortexIncrease in extracellular levelsNot Specified

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of vabicaserin and the general workflows for the experimental protocols described.

G cluster_0 Vabicaserin Signaling Pathway Vabicaserin This compound HT2CR 5-HT2C Receptor Vabicaserin->HT2CR Agonist Gq Gq Protein HT2CR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Induces

Vabicaserin's primary signaling cascade.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing 5-HT2C Receptors B Incubate Membranes with Radiolabeled Ligand ([3H]-Ketanserin) A->B C Add Increasing Concentrations of Vabicaserin B->C D Separate Bound from Free Ligand (Filtration) C->D E Quantify Radioactivity D->E F Data Analysis (IC50 and Ki Determination) E->F G cluster_2 In Vivo Microdialysis Workflow G Implant Microdialysis Probe into Target Brain Region H Perfuse Probe with Artificial Cerebrospinal Fluid G->H I Collect Dialysate Samples at Timed Intervals H->I J Administer Vabicaserin I->J K Analyze Dialysate for Neurotransmitter Content (e.g., HPLC) J->K L Quantify Changes in Neurotransmitter Levels K->L

References

Preclinical Profile of Vabicaserin Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Preclinical Pharmacology, Experimental Methodologies, and Signaling Pathways of a Selective 5-HT2C Receptor Agonist.

Introduction

Vabicaserin (B107045) Hydrochloride (SCA-136) is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor full agonist that has been investigated for its therapeutic potential in a range of central nervous system disorders, most notably schizophrenia.[1][2] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, Vabicaserin offers a distinct mechanism of action by modulating dopaminergic and other neurotransmitter systems through the activation of 5-HT2C receptors.[2] This technical guide provides a comprehensive overview of the preclinical data available for Vabicaserin Hydrochloride, with a focus on its pharmacological properties, detailed experimental protocols used in its evaluation, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic agents and novel therapeutics for psychiatric disorders.

Mechanism of Action

Vabicaserin acts as a full agonist at the 5-HT2C receptor with high affinity and selectivity.[3] Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

The therapeutic effects of Vabicaserin in preclinical models of psychosis are believed to be mediated by its ability to modulate dopamine release in the mesolimbic pathway. By activating 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA), Vabicaserin enhances GABAergic inhibition of dopamine neurons, leading to a reduction in dopamine release in the nucleus accumbens.[2] This mesolimbic selectivity is a key feature of Vabicaserin, distinguishing it from typical antipsychotics that block dopamine receptors throughout the brain, which can lead to extrapyramidal side effects.[2] Furthermore, preclinical studies suggest that Vabicaserin can increase extracellular glutamate (B1630785) levels in the medial prefrontal cortex, which may contribute to its potential efficacy against cognitive deficits in schizophrenia.[2]

Preclinical Pharmacology: Quantitative Data

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional ActivityReference
Human 5-HT2C 38Full Agonist (Emax: 100%)[3]
Human 5-HT2B 14-Antagonist/Partial Agonist[3]
Human 5-HT2A >150 (low affinity)-Antagonist[3]

Table 1: In Vitro Receptor Binding and Functional Activity of Vabicaserin. This table highlights the high affinity and functional potency of Vabicaserin for the human 5-HT2C receptor, along with its antagonist or partial agonist activity at the 5-HT2B receptor and low affinity for the 5-HT2A receptor.

Brain RegionDopamine Level ChangeVabicaserin Dose (mg/kg, i.p.)Animal ModelReference
Striatum ↓ 39%17Rodent[2]
Nucleus Accumbens Not specifiedRat[1]
Ventral Tegmental Area (VTA) Firing ↓ 40%3Rodent[2]
Ventral Tegmental Area (VTA) Firing ↓ 50%10Rodent[2]
Ventral Tegmental Area (VTA) Firing ↓ 65%17Rodent[2]

Table 2: In Vivo Effects of Vabicaserin on Dopamine Neurotransmission. This table summarizes the dose-dependent effects of Vabicaserin on dopamine levels and neuronal firing in key brain regions implicated in schizophrenia.

ParameterValueSpeciesRoute of AdministrationReference
Metabolism Extensively metabolized via carbamoyl (B1232498) glucuronidationHuman, Monkey, Mouse, DogOral[5]
Systemic Exposure Ratio (Metabolite/Parent) ~29HumanOral[5]
Systemic Exposure Ratio (Metabolite/Parent) ~12MonkeyOral[5]
Systemic Exposure Ratio (Metabolite/Parent) 1.5 - 1.7Mouse, DogOral[5]

Table 3: Preclinical Pharmacokinetic Profile of Vabicaserin. This table provides an overview of the metabolic profile of Vabicaserin across different species, highlighting the significant formation of a carbamoyl glucuronide metabolite, particularly in humans and monkeys.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

5-HT2C Receptor Binding Assay (using 125I-DOI)

This protocol describes a radioligand binding assay to determine the affinity of Vabicaserin for the 5-HT2C receptor using the radiolabeled agonist 125I-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (125I-DOI).

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

  • Radioligand: 125I-DOI.

  • Non-specific Binding Control: Serotonin (5-HT) or another suitable 5-HT2C ligand at a high concentration (e.g., 10 µM).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the 5-HT2C receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • 125I-DOI at a final concentration typically near its Kd value.

    • Either vehicle (for total binding), non-specific binding control (e.g., 10 µM 5-HT), or varying concentrations of Vabicaserin.

    • Cell membrane suspension (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for Vabicaserin by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional agonist activity of Vabicaserin at the 5-HT2C receptor by measuring changes in intracellular calcium concentration using a fluorescent plate reader (e.g., FlexStation).

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Test Compound: this compound at various concentrations.

  • Reference Agonist: Serotonin (5-HT).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent Plate Reader with automated liquid handling (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for 30-60 minutes at 37°C.

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's integrated liquid handler automatically adds varying concentrations of Vabicaserin or the reference agonist (5-HT) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 and Emax values for Vabicaserin by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of Vabicaserin on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Microdialysis Probes: Concentric microdialysis probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off.

  • Stereotaxic Apparatus.

  • Surgical Instruments.

  • Perfusion Pump.

  • Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): Perfusion buffer containing physiological concentrations of salts.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer Vabicaserin (e.g., via intraperitoneal injection) at the desired dose.

  • Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels. Compare the effects of different doses of Vabicaserin on dopamine release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Vabicaserin and a typical experimental workflow for its preclinical evaluation.

Vabicaserin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vabicaserin Vabicaserin Receptor 5-HT2C Receptor Vabicaserin->Receptor Binds and Activates Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Dopamine_Mod Modulation of Dopamine Release Ca_release->Dopamine_Mod Leads to PKC->Dopamine_Mod Contributes to

Vabicaserin's primary signaling cascade.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50, Emax determination) - Calcium Mobilization Binding->Functional Characterize Potency and Efficacy PK Pharmacokinetics (Metabolism, Distribution) Functional->PK Select Candidate for In Vivo Testing PD Pharmacodynamics (Neurochemical Effects) - In Vivo Microdialysis PK->PD Analysis SAR Analysis & Lead Optimization PK->Analysis Behavior Behavioral Models of Schizophrenia - Prepulse Inhibition - Conditioned Avoidance PD->Behavior Behavior->Analysis

References

Vabicaserin Hydrochloride: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin (B107045) Hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was under investigation as a novel treatment for schizophrenia.[1] Developed by Wyeth, its clinical development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the core preclinical and clinical data on vabicaserin, with a focus on its mechanism of action, therapeutic applications, and detailed experimental findings. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotics primarily target dopamine (B1211576) D2 receptors, there is a significant need for novel mechanisms of action to address the full spectrum of symptoms and to mitigate side effects.[2] Vabicaserin emerged as a promising candidate due to its distinct pharmacological profile as a selective 5-HT2C receptor agonist.[3] Activation of the 5-HT2C receptor has been shown to modulate downstream dopaminergic and glutamatergic pathways, which are implicated in the pathophysiology of schizophrenia.[1][4]

Mechanism of Action

Vabicaserin acts as a full agonist at the serotonin 5-HT2C receptor.[1][4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[5]

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like vabicaserin initiates a downstream signaling cascade. This process begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of neurotransmitter release.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Vabicaserin Vabicaserin Receptor 5-HT2C Receptor Vabicaserin->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Modulation of Neurotransmitter Release) PKC->Cellular_Response Leads to

Caption: Vabicaserin-activated 5-HT2C receptor signaling pathway.

By activating this pathway, vabicaserin has been shown to inhibit dopamine release in the mesolimbic pathway, which is thought to underlie its efficacy in treating the positive symptoms of schizophrenia.[1] Furthermore, it increases acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms.[1]

Preclinical Pharmacology

Vabicaserin has demonstrated high affinity and selectivity for the 5-HT2C receptor in a variety of preclinical assays.

Receptor Binding and Functional Activity

The binding affinity and functional potency of vabicaserin have been characterized in vitro.

ParameterValueReceptorAssay TypeReference
Ki 3 nMHuman 5-HT2CRadioligand Binding[4]
IC50 29 nMHuman 5-HT2BAntagonist Assay[1]
IC50 1,650 nMHuman 5-HT2AAntagonist Assay[1]
EC50 8 nMHuman 5-HT2CCalcium Mobilization[4]
Emax 100% (relative to 5-HT)Human 5-HT2CCalcium Mobilization[4]
Experimental Protocols

3.2.1. Radioligand Binding Assay for 5-HT2C Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of vabicaserin for the human 5-HT2C receptor.

  • Method:

    • Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor were prepared.

    • Membranes were incubated with the radioligand ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine.

    • Increasing concentrations of vabicaserin were added to compete with the radioligand for receptor binding.

    • After incubation, bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was measured using a gamma counter.

    • The Ki value was calculated from the IC50 value (the concentration of vabicaserin that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[4]

3.2.2. Calcium Mobilization Assay for 5-HT2C Receptor Functional Activity

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of vabicaserin at the human 5-HT2C receptor.

  • Method:

    • CHO cells expressing the human 5-HT2C receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells were then stimulated with varying concentrations of vabicaserin.

    • Changes in intracellular calcium concentration were measured by monitoring the fluorescence of the dye.

    • The EC50 value, representing the concentration of vabicaserin that produces 50% of the maximal response, was determined from the dose-response curve.

    • The Emax value, representing the maximum response, was expressed as a percentage of the response induced by the endogenous ligand serotonin (5-HT).[4]

Clinical Development for Schizophrenia

Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia.

Phase II Clinical Trial (NCT00265551)

A 6-week, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of vabicaserin in hospitalized adult patients with an acute exacerbation of schizophrenia.[6]

4.1.1. Study Design

G cluster_workflow NCT00265551 Trial Workflow cluster_arms Treatment Arms (6 weeks) Start 314 Hospitalized Patients with Acute Schizophrenia Randomization Randomization Start->Randomization Vabicaserin_200 Vabicaserin 200 mg/day Randomization->Vabicaserin_200 Vabicaserin_400 Vabicaserin 400 mg/day Randomization->Vabicaserin_400 Olanzapine Olanzapine 15 mg/day (Active Comparator) Randomization->Olanzapine Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint: Change from Baseline in PANSS Positive Subscale (PANSS-PSS) Vabicaserin_200->Endpoint Vabicaserin_400->Endpoint Olanzapine->Endpoint Placebo->Endpoint

Caption: Experimental workflow of the NCT00265551 clinical trial.

4.1.2. Efficacy Results

The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.[6] Secondary endpoints included changes in the PANSS total score and the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.[6]

Treatment GroupChange from Baseline in PANSS Positive Subscale vs. Placebo (Week 6)Change from Baseline in PANSS Total Score vs. Placebo (Week 6)Change from Baseline in CGI-S vs. Placebo (Week 6)Reference
Vabicaserin 200 mg/day Significant ImprovementSignificant ImprovementSignificant Improvement[6]
Vabicaserin 400 mg/day Non-significant decreaseTrend toward improvementNo significant improvement[6]
Olanzapine 15 mg/day Significant ImprovementSignificant ImprovementSignificant Improvement[6]

4.1.3. Safety and Tolerability

Both doses of vabicaserin were generally well-tolerated, with no significant safety signals.[6] Notably, unlike the active comparator olanzapine, vabicaserin was not associated with weight gain.[6]

Experimental Protocol (NCT00265551)
  • Objective: To evaluate the efficacy, safety, and tolerability of two fixed doses of vabicaserin compared with placebo in the treatment of adults with acute schizophrenia.

  • Study Population: 314 hospitalized subjects aged 18-65 years with a diagnosis of schizophrenia (DSM-IV) experiencing an acute exacerbation of psychotic symptoms.[6]

  • Interventions:

    • Vabicaserin 200 mg/day

    • Vabicaserin 400 mg/day

    • Olanzapine 15 mg/day (active comparator)

    • Placebo

  • Duration: 6 weeks of double-blind treatment.[6]

  • Outcome Measures:

    • Primary: Change from baseline to week 6 in the PANSS Positive Subscale score as assessed by central raters.

    • Secondary: Change from baseline in PANSS total and negative subscale scores, CGI-S, and CGI-I.

  • Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the primary and secondary efficacy endpoints.

Other Potential Therapeutic Applications

While the primary focus of vabicaserin's development was schizophrenia, its mechanism of action suggests potential utility in other CNS disorders. Preclinical studies have indicated that 5-HT2C receptor agonists may have antidepressant and anorectic (appetite-suppressing) effects.[1] However, clinical development for these indications was not pursued.

Conclusion

Vabicaserin hydrochloride is a selective 5-HT2C receptor full agonist that demonstrated a proof-of-concept for efficacy in the treatment of acute schizophrenia, particularly at the 200 mg/day dose. Its novel mechanism of action, which involves the modulation of dopamine and glutamate neurotransmission, offered a potential alternative to traditional antipsychotics. The favorable safety profile, especially the lack of weight gain, was a significant advantage. Despite these promising early findings, the clinical development of vabicaserin was discontinued. The data presented in this guide provide a valuable resource for understanding the therapeutic potential and challenges associated with targeting the 5-HT2C receptor for the treatment of psychiatric disorders.

References

In vitro and in vivo effects of Vabicaserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Vabicaserin (B107045) Hydrochloride

Introduction

Vabicaserin Hydrochloride, also known by its codename SCA-136, is a selective and potent full agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor.[1][2][3] Developed initially by Wyeth, it was investigated for its therapeutic potential as a novel antipsychotic for treating schizophrenia and as an anorectic agent.[1][3] The rationale for its development stemmed from the understanding that 5-HT2C receptor activation modulates key neurotransmitter systems implicated in psychosis, such as the mesolimbic dopamine (B1211576) pathway.[1][4]

Despite a promising preclinical profile and a unique mechanism of action distinct from most antipsychotics that target dopamine D2 receptors directly, Vabicaserin's clinical development was discontinued (B1498344) after Phase II trials demonstrated only moderate efficacy in treating acute schizophrenia.[4][5][6]

This technical guide provides a comprehensive overview of the published in vitro and in vivo pharmacological data for Vabicaserin. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, summarized quantitative data, and visualizations of its mechanism and experimental workflows.

In Vitro Pharmacological Profile

The in vitro characteristics of Vabicaserin establish its high affinity, potency, and selectivity for the 5-HT2C receptor.

Receptor Binding Affinity

Vabicaserin demonstrates a high affinity for the human 5-HT2C receptor, with a dissociation constant (Ki) of 3 nM.[1][7][8] Its selectivity for the 5-HT2C receptor is over 50-fold when compared to a range of other serotonergic, noradrenergic, and dopaminergic receptors.[7][8] Its affinity for the closely related 5-HT2B and 5-HT2A receptor subtypes is significantly lower.[1][7][8]

Receptor SubtypeLigandBinding Affinity ConstantReference
Human 5-HT2C[¹²⁵I]DOIKᵢ = 3 nM [1][3][7][8]
Human 5-HT2B[³H]5-HTKᵢ = 14 nM [7][8]
Human 5-HT2A-IC₅₀ = 1,650 nM (Antagonist activity)[1][3]
Functional Activity

In functional assays, Vabicaserin acts as a potent, full agonist at the 5-HT2C receptor.[1][7] Its activity at other 5-HT2 subtypes is complex, exhibiting antagonism at the 5-HT2A receptor and context-dependent antagonism or partial agonism at the 5-HT2B receptor.[7][8][9] In tissues endogenously expressing 5-HT2B receptors, such as the rat stomach fundus, Vabicaserin functions as a competitive antagonist.[7][8]

Receptor SubtypeAssay TypeActivityPotency / EfficacyReference
Human 5-HT2CCalcium MobilizationFull Agonist EC₅₀ = 8 nM ; Eₘₐₓ = 100% (relative to 5-HT)[1][3][7]
Human 5-HT2ACalcium MobilizationAntagonist -[7][9]
Human 5-HT2BCalcium MobilizationAntagonist / Partial Agonist (depends on expression)IC₅₀ = 29 nM [1][3][7]
Rat Stomach FundusTissue ContractionCompetitive Antagonist -[7][8]

In Vivo Pharmacological Profile

In vivo studies in both preclinical animal models and human clinical trials have explored the physiological and therapeutic effects of Vabicaserin.

Preclinical Animal Studies

Preclinical research in rodents highlights Vabicaserin's selective impact on the mesolimbic dopamine system, which is a key target for antipsychotic action.

  • Dopamine Modulation : Acute administration in rodents reduces mesocorticolimbic dopaminergic activity, and chronic administration significantly decreases the number of spontaneously active mesocorticolimbic dopamine neurons.[4] Crucially, it achieves this without affecting dopamine levels in the striatum, a characteristic consistent with atypical antipsychotics and suggestive of a lower risk for extrapyramidal side effects.[4][10]

  • Glutamate (B1630785) Modulation : Vabicaserin has been shown to increase extracellular glutamate levels in the medial prefrontal cortex of rats, an effect that may contribute to improving cognitive function.[4]

ParameterAnimal ModelDoseEffectReference
Striatal Dopamine LevelsRat17 mg/kg i.p.↓ 39% [4]
VTA Dopamine FiringRat3 mg/kg i.p.↓ 40% [4]
10 mg/kg i.p.↓ 50% [4]
17 mg/kg i.p.↓ 65% [4]
Dopamine SynthesisRat3 mg/kg s.c.↓ 27% [4]
10 mg/kg s.c.↓ 44% [4]
Ventral Striatal Raclopride BindingRat10 mg/kg s.c.↑ 30% [4]
17 mg/kg s.c.↑ 40% [4]
  • Pharmacokinetics : In rats, the free concentrations of Vabicaserin in the brain, plasma, and cerebrospinal fluid are comparable (within a 1.5-fold range).[4][11] In vitro permeability assays indicate it is not a substrate for human P-glycoprotein (P-gp), suggesting good central nervous system penetration.[4][11]

Human Clinical Trials

Vabicaserin was advanced into Phase II clinical trials for the treatment of acute schizophrenia.

  • Efficacy : The results showed moderate, dose-dependent efficacy. In one trial, a 200 mg/day dose of Vabicaserin resulted in a statistically significant improvement in the PANSS (Positive and Negative Syndrome Scale) Positive Subscale, which was the primary endpoint.[10][12] However, a higher dose of 400 mg/day did not show a significant improvement over placebo.[10][12] Another Phase IIa study reported observed PANSS total score improvements of 8.57 points at 100 mg b.i.d. and 5.91 points at 200 mg b.i.d.[4]

  • Safety and Tolerability : Across multiple studies, Vabicaserin was generally well-tolerated.[13] Notably, unlike many atypical antipsychotics, it was not associated with weight gain.[10][12]

Study / DosePrimary EndpointResult vs. PlaceboReference
Phase II / 200 mg/dayPANSS Positive ScoreSignificant Improvement [10][12]
Phase II / 400 mg/dayPANSS Positive ScoreNo Significant Improvement[10][12]
Phase IIa / 100 mg b.i.d.PANSS Total Score8.57 point improvement [4]
Phase IIa / 200 mg b.i.d.PANSS Total Score5.91 point improvement [4]

Mechanism of Action and Signaling Pathways

Vabicaserin's primary mechanism of action is the activation of the Gq-coupled 5-HT2C receptor. This initiates a signaling cascade that ultimately modulates the activity of critical neuronal circuits. Activation of 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA) leads to an inhibition of mesolimbic dopamine neuron firing, thereby reducing dopamine release in the nucleus accumbens. This effect is believed to mediate its antipsychotic properties on positive symptoms.[1][4] Separately, it is proposed to increase glutamate and acetylcholine (B1216132) release in the prefrontal cortex, potentially improving cognitive deficits.[1]

Vabicaserin_Mechanism_of_Action cluster_receptor 5-HT2C Receptor Signaling cluster_neuro Neuronal Circuit Modulation cluster_effects Therapeutic Effects Vabicaserin Vabicaserin Receptor 5-HT2C Receptor Vabicaserin->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates GABA GABAergic Interneuron (VTA) Receptor->GABA Activates Glutamate Glutamatergic Neuron (PFC) Receptor->Glutamate Modulates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Dopamine Dopaminergic Neuron (VTA) GABA->Dopamine Inhibits DA_Release ↓ Dopamine Release (Nucleus Accumbens) Dopamine->DA_Release Glu_Release ↑ Glutamate Release (PFC) Glutamate->Glu_Release Positive Amelioration of Positive Symptoms DA_Release->Positive Cognitive Improvement in Cognitive Symptoms Glu_Release->Cognitive

Vabicaserin's proposed mechanism of action.

Key Experimental Protocols

The characterization of Vabicaserin involved standard and specialized pharmacological assays.

In Vitro Assay Methodologies

Radioligand Binding Assay (for 5-HT2C Affinity) This protocol determines the binding affinity (Ki) of Vabicaserin for the 5-HT2C receptor through competitive displacement of a radiolabeled ligand.

  • Receptor Source : Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.[7][8]

  • Radioligand : ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]DOI), used at a concentration near its Kd value.[7][8]

  • Procedure :

    • A constant concentration of receptor membranes and radioligand are incubated in a buffer solution.

    • Increasing concentrations of unlabeled Vabicaserin are added to compete for binding sites.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2C ligand (e.g., mianserin).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

    • The radioactivity trapped on the filters (representing bound ligand) is quantified using a gamma counter.

    • Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of Vabicaserin that inhibits 50% of specific binding).

    • The IC₅₀ is converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - h5-HT2C Membranes - [¹²⁵I]DOI Radioligand - Vabicaserin Dilutions start->prep incubate Incubate Components (Membranes + Radioligand + Vabicaserin) prep->incubate filter Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Experimental workflow for a radioligand binding assay.

Calcium Mobilization Functional Assay (for 5-HT2C Agonism) This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Vabicaserin by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.

  • Cell Line : CHO cells co-expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Procedure :

    • Cells are plated in microtiter plates and loaded with the fluorescent calcium indicator dye.

    • A baseline fluorescence reading is taken using a plate reader (e.g., FLIPR).

    • Increasing concentrations of Vabicaserin are added to the wells.

    • The plate reader continuously monitors the fluorescence intensity. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

    • The peak fluorescence response at each concentration is recorded.

    • Data are plotted as response versus log[concentration] and fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is often expressed as a percentage of the maximum response to the endogenous agonist, serotonin (B10506) (5-HT).

Tissue Contractility Assay (for 5-HT2B Antagonism) This ex vivo protocol assesses Vabicaserin's functional activity on endogenously expressed receptors in native tissue.

  • Tissue Preparation : Strips of rat stomach fundus or human colonic longitudinal muscle are isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.[7][8][14]

  • Procedure :

    • The tissue is allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve is generated for a 5-HT2B agonist (e.g., α-methyl-5-HT) by measuring isometric contractions.

    • The tissue is washed, and then incubated with a fixed concentration of Vabicaserin for a set period.

    • The concentration-response curve for the 5-HT2B agonist is repeated in the presence of Vabicaserin.

    • A parallel, rightward shift in the agonist's concentration-response curve, without a reduction in the maximum response, is indicative of competitive antagonism.

In Vivo Methodology

In Vivo Microdialysis This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Procedure :

    • A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens or striatum, of an anesthetized rat.[4][10]

    • After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.

    • Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate (dialysate).

    • Dialysate samples are collected at regular intervals.

    • Vabicaserin is administered (e.g., i.p. or s.c.), and sample collection continues.

    • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Changes in dopamine levels are expressed as a percentage of the baseline established before drug administration.

InVitro_InVivo_Logic cluster_invitro In Vitro Properties cluster_preclinical Preclinical In Vivo Effects cluster_clinical Observed Clinical Effects potency High 5-HT2C Potency (Kᵢ = 3 nM, EC₅₀ = 8 nM) meso Selective reduction of mesolimbic dopamine potency->meso Leads to selectivity High 5-HT2C Selectivity (>50-fold vs other receptors) selectivity->meso Contributes to safety_pre No effect on striatal dopamine selectivity->safety_pre Contributes to efficacy Moderate antipsychotic efficacy (PANSS improvement) meso->efficacy Predicts safety_clin Favorable safety profile (No weight gain, low EPS risk) safety_pre->safety_clin Predicts

Logical flow from in vitro properties to in vivo effects.

Conclusion

This compound is a well-characterized 5-HT2C receptor full agonist with high in vitro potency and selectivity.[1][7] Its pharmacological profile, particularly its ability to selectively modulate the mesolimbic dopamine pathway without impacting the nigrostriatal system, provided a strong rationale for its development as an atypical antipsychotic with a potentially improved side effect profile.[4] In vivo preclinical studies confirmed this mechanism of action.[4][10] However, despite being well-tolerated in humans, clinical trials revealed only moderate efficacy, which ultimately led to the discontinuation of its development.[4][5] The comprehensive data available for Vabicaserin nevertheless make it a valuable tool compound for researchers studying the role of the 5-HT2C receptor in neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vabicaserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Vabicaserin (B107045) Hydrochloride, a selective 5-HT2C receptor agonist. The information is compiled from peer-reviewed scientific literature and patents, offering a comprehensive guide for its chemical synthesis.

Synthesis Pathway of Vabicaserin

The synthesis of Vabicaserin can be achieved through various routes. A notable asymmetric synthesis involves an oxidative multicomponent annulation followed by an asymmetric hydrogenation of a 3,4-substituted quinolinium salt, resulting in a high overall yield.[1][2] Another described method involves a Pictet–Spengler cyclization.[3]

Vabicaserin_Synthesis cluster_step1 Step 1: Oxidative Multicomponent Annulation cluster_step2 Step 2: Asymmetric Hydrogenation cluster_step3 Step 3: Deprotection and Salt Formation A Benzodiazepine (B76468) Derivative (A) E Quinolinium Salt (E) A->E I₂, HI, MeOH 30°C, 12h B Aniline (B41778) Derivative (B) B->E C Paraformaldehyde C->E F Hydrogenated Intermediate (F) E->F H₂ (250 psi), [Ir(cod)Cl]₂, (S)-Moriphos (t-Bu)₃P, 2,6-DTP, LiCl CH₂Cl₂–MeOH (1:1), 50°C, 38h Vabicaserin_HCl Vabicaserin Hydrochloride F->Vabicaserin_HCl HCl, AcOH–H₂O, Δ, 16h

Caption: Asymmetric synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in an efficient asymmetric synthesis of Vabicaserin.[1][2]

StepReactantsConditionsYieldEnantiomeric Ratio (er)
1. Oxidative Multicomponent AnnulationBenzodiazepine (A), Aniline derivative (B), Paraformaldehyde, I₂, HIMeOH, 30°C, 12 h89%N/A
2. Asymmetric HydrogenationQuinolinium salt (E), H₂, [Ir(cod)Cl]₂, (S)-Moriphos, (t-Bu)₃P, 2,6-DTP, LiClCH₂Cl₂–MeOH (1:1), 50°C, 38 h, 250 psi82%96:4
3. Deprotection and RecrystallizationHydrogenated Intermediate (F), HClAcOH–H₂O, Δ, 16 h, followed by recrystallization from EtOH–MTBE92%>99.9:0.1
Overall Yield 54%

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of the Quinolinium Salt (E) via Oxidative Multicomponent Annulation [2]

  • To a solution of the starting benzodiazepine derivative (A) in methanol (B129727), add the aniline derivative (B) (6.0 equivalents) and paraformaldehyde (6.0 equivalents).

  • Add iodine (I₂) (1.02 equivalents) and hydroiodic acid (HI, 57%) (1.04 equivalents) to the mixture.

  • Stir the reaction mixture at 30°C for 12 hours.

  • Upon completion, the product, quinolinium salt (E), is isolated. The reported yield for this step is 89%.

Step 2: Asymmetric Hydrogenation of the Quinolinium Salt (E) [2]

  • In a suitable pressure vessel, combine the quinolinium salt (E), [Ir(cod)Cl]₂ (0.005 equivalents), (S)-Moriphos (0.03 equivalents), (t-Bu)₃P (0.02 equivalents), 2,6-DTP (2.5 equivalents), and LiCl (3.0 equivalents).

  • Add a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH).

  • Pressurize the vessel with hydrogen gas (H₂) to 250 psi.

  • Heat the reaction mixture to 50°C and stir for 38 hours.

  • After the reaction, the hydrogenated intermediate (F) is isolated. This step has a reported yield of 82% with an enantiomeric ratio of 96:4.

Step 3: Deprotection and Formation of this compound [2]

  • Treat the hydrogenated intermediate (F) with hydrochloric acid (HCl) (20 equivalents) in a mixture of acetic acid (AcOH) and water (H₂O).

  • Heat the mixture at reflux for 16 hours to achieve deprotection.

  • Isolate the crude product, which has a reported yield of 92% and an enantiomeric ratio of 96:4.

  • Perform recrystallization from ethanol (B145695) (EtOH) and methyl tert-butyl ether (MTBE) to obtain the final this compound with an enantiomeric ratio greater than 99.9:0.1.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization based on laboratory settings and reagent quality.

References

Application Notes: Dissolving Vabicaserin Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vabicaserin Hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been a valuable tool in neuroscience research, particularly in studies related to psychiatric disorders like schizophrenia.[1] For reliable and reproducible results in both in vitro and in vivo experiments, proper handling and dissolution of this compound are paramount. These application notes provide detailed protocols for the preparation of this compound solutions for common research applications.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its successful application.

PropertyValueSource
Chemical Name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta[c][2][3]diazepino[6,7,1-ij]quinoline hydrochlorideMedKoo Biosciences[3]
Molecular Formula C₁₅H₂₁ClN₂MedKoo Biosciences[3]
Molecular Weight 264.79 g/mol MedKoo Biosciences, DrugBank Online[2][3][4]
Appearance Solid powderMedKoo Biosciences[3]
Storage (Powder) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark.MedKoo Biosciences[3]

Solubility Data

This compound exhibits different solubility profiles in common laboratory solvents. The use of sonication can aid in dissolution.

SolventSolubility (approx.)Molar Concentration (approx.)Notes
DMSO 75 mg/mL283.2 mMSonication may be required.[5]
Water 4 mg/mL15.1 mMSonication may be required.[5]
Ethanol Sparingly SolubleNot Recommended for StockN/A

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO (100 mM)

This protocol is suitable for creating a high-concentration stock solution for long-term storage, which can be used for subsequent dilutions for both in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: Calculate the required mass of this compound. To make 1 mL of a 100 mM stock solution:

    • Mass (mg) = 100 mmol/L * 0.001 L * 264.79 g/mol * 1000 mg/g = 26.48 mg

  • Weighing: Accurately weigh 26.48 mg of this compound and place it in a sterile vial.

  • Dissolution: Add 1 mL of high-quality DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

Preparation of a Working Solution for In Vitro Cell-Based Assays

In vitro working solutions are typically prepared by diluting the DMSO stock solution into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS).

Procedure:

  • Thaw a single aliquot of the 100 mM DMSO stock solution.

  • Perform serial dilutions in your final assay medium (e.g., DMEM, PBS) to achieve the desired final concentration.

  • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.

  • For example, to prepare 1 mL of a 10 µM working solution from a 100 mM stock:

    • First, create an intermediate dilution: Add 1 µL of 100 mM stock to 999 µL of medium (yields 100 µM).

    • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of medium (yields 10 µM). The final DMSO concentration will be 0.01%.

Preparation of a Working Solution for In Vivo Administration

For in vivo studies, a vehicle is required to keep the compound soluble and ensure biocompatibility upon injection. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, Tween 80, and saline.[6]

Vehicle Formulation (Example): 10% DMSO, 10% Tween 80, 80% Saline (0.9% NaCl).[6]

Procedure:

  • Prepare a DMSO Stock: Start with a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components. For 1 mL of vehicle:

    • 100 µL Tween 80

    • 800 µL sterile saline (0.9% NaCl)

    • Mix thoroughly.

  • Final Formulation: To prepare the final injection solution, add the DMSO stock to the Tween/Saline mixture.

    • For example, to prepare 1 mL of a 1 mg/mL final solution from a 25 mg/mL DMSO stock:

      • Add 40 µL of the 25 mg/mL Vabicaserin/DMSO stock to 960 µL of the pre-mixed Tween/Saline vehicle.

    • This results in a final solvent concentration of approximately 4% DMSO, 9.6% Tween 80, and 86.4% Saline, which is generally well-tolerated for intraperitoneal (IP) injection in mice.[7][8]

  • Mixing: Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.

  • Administration: Prepare the solution fresh on the day of the experiment. Always include a vehicle-only control group in your study.

Diagrams

dissolution_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Working Solution Weigh Weigh Vabicaserin HCl Add_DMSO Add DMSO Weigh->Add_DMSO Mix Vortex / Sonicate Add_DMSO->Mix Store Aliquot & Store at -80°C Mix->Store Dilute_vitro Dilute in Culture Medium Mix->Dilute_vitro Dilute_vivo Dilute Stock in Vehicle Mix->Dilute_vivo Use_vitro Apply to Cells Dilute_vitro->Use_vitro Prepare_vehicle Prepare Vehicle (e.g., Tween 80 + Saline) Prepare_vehicle->Dilute_vivo Use_vivo Administer to Animal Dilute_vivo->Use_vivo signaling_pathway Vabicaserin Vabicaserin HCl HTR2C 5-HT2C Receptor Vabicaserin->HTR2C Binds & Activates Gq Gαq/11 HTR2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

References

Application Notes and Protocols for Vabicaserin Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Vabicaserin Hydrochloride, a potent and selective 5-HT2C receptor agonist. The information compiled herein is intended to guide researchers in designing and executing animal studies to investigate the pharmacological properties of Vabicaserin and similar compounds.

Introduction

This compound is a full agonist of the serotonin (B10506) 5-HT2C receptor.[1] It has been investigated for its potential therapeutic effects in psychiatric disorders, particularly schizophrenia.[2][3] The primary mechanism of action involves the activation of 5-HT2C receptors, which leads to the modulation of various neurotransmitter systems, most notably a decrease in dopamine (B1211576) release in the mesolimbic pathway.[4] This profile suggests potential efficacy in treating the positive symptoms of schizophrenia.[2] Preclinical animal models have been instrumental in characterizing the pharmacological profile of Vabicaserin.

Mechanism of Action

Vabicaserin acts as a selective and potent agonist at the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various cellular responses. By activating these receptors, Vabicaserin modulates the activity of several neurotransmitter systems, including a notable inhibition of dopamine release in brain regions associated with psychosis.

Signaling Pathway of Vabicaserin at the 5-HT2C Receptor

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vabicaserin This compound Receptor 5-HT2C Receptor Vabicaserin->Receptor Agonist Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Modulation of Dopamine Release Ca_release->Cellular_Response Signaling PKC->Cellular_Response Phosphorylation Cascade

Caption: Vabicaserin activation of the 5-HT2C receptor signaling cascade.

Quantitative Data Presentation

The following table summarizes the reported dosages of this compound used in various animal studies. This allows for a clear comparison of effective dose ranges across different experimental paradigms and species.

Animal ModelSpeciesRoute of AdministrationDosage RangeObserved EffectReference
Neurochemical AnalysisRodentIntraperitoneal (i.p.)17 mg/kg39% decrease in striatal dopamine levels.[5]
Neurochemical AnalysisRodentIntraperitoneal (i.p.)3, 10, 17 mg/kg40%, 50%, and 65% decrease in dopamine VTA firing, respectively.[5]
Neurochemical AnalysisRodentSubcutaneous (s.c.)3, 10 mg/kg27% and 44% reduction in dopamine synthesis, respectively.[5]
Neurochemical AnalysisRodentSubcutaneous (s.c.)3.2 mg/kg39% lowering of DOPA synthesis.[5]
Neurochemical AnalysisRodentSubcutaneous (s.c.)10, 17 mg/kg30% and 40% increase in ventral striatal raclopride (B1662589) binding, respectively.[5]
Metabolism StudyMouse, Rat, Dog, MonkeyOral (gavage)Single doseCharacterization of metabolic pathways.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.

Protocol 1: In Vivo Microdialysis for Dopamine Measurement in Rodents

Objective: To measure extracellular dopamine levels in the nucleus accumbens of rats following Vabicaserin administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% sterile saline)

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

Procedure:

  • Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for 3, 10, 17 mg/kg doses). Ensure the solution is sterile-filtered.

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the nucleus accumbens.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer Vabicaserin or vehicle via the desired route (i.p. or s.c.).

    • Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using an HPLC system with electrochemical detection.

    • Quantify the dopamine concentration in each sample.

  • Data Analysis:

    • Express the post-injection dopamine levels as a percentage of the average baseline concentration.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different Vabicaserin doses with the vehicle control group.

Experimental Workflow: In Vivo Microdialysis

cluster_workflow In Vivo Microdialysis Workflow Prep Drug and Animal Preparation Surgery Stereotaxic Surgery: Probe Implantation Prep->Surgery Recovery Post-Surgical Recovery (24-48h) Surgery->Recovery Experiment Microdialysis Experiment Recovery->Experiment Analysis HPLC-ED Analysis of Dopamine Experiment->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A typical workflow for in vivo microdialysis experiments in rodents.

Protocol 2: Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like potential of Vabicaserin by measuring its effect on a conditioned avoidance response.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% sterile saline with 0.5% Tween 80)

  • Male Wistar rats (200-250g)

  • Two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or auditory stimulus.

  • Control software for stimulus presentation and response recording.

Procedure:

  • Drug Preparation: Prepare Vabicaserin solutions in the vehicle at the desired concentrations.

  • Acquisition Training:

    • Place a rat in the shuttle box and allow a 5-minute acclimatization period.

    • Initiate the training session, which consists of multiple trials (e.g., 50 trials).

    • Each trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat does not move during the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment. Failure to move to the other side is recorded as an escape failure.

    • Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Once stable avoidance is established, administer Vabicaserin or vehicle at a set time before the test session (e.g., 30-60 minutes).

    • Place the rat in the shuttle box and run a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each animal.

    • Compare the performance of the Vabicaserin-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Logical Relationship in Conditioned Avoidance Response

cluster_logic Conditioned Avoidance Response Logic CS Conditioned Stimulus (CS) (e.g., Light/Tone) Response Animal Response CS->Response Avoidance Avoidance Response (Moves to other side) Response->Avoidance Yes NoResponse No Response Response->NoResponse No US Unconditioned Stimulus (US) (Foot Shock) NoResponse->US Escape Escape Response (Moves to other side) US->Escape Responds Failure Escape Failure US->Failure No Response

Caption: Decision tree for an animal's response in a CAR trial.

References

Application Notes and Protocols for Cell Culture Assays Using Vabicaserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin (B107045) Hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist.[1][2] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a critical target in the central nervous system for the development of therapeutics for a variety of disorders.[3] Vabicaserin has been investigated for its potential therapeutic effects in conditions such as schizophrenia.[4][5] Understanding the functional activity of Vabicaserin in a cellular context is crucial for elucidating its mechanism of action and for the discovery of novel drug candidates.

These application notes provide detailed protocols for common cell-based functional assays to characterize the activity of Vabicaserin Hydrochloride at the 5-HT2C receptor. The primary assays described are the Calcium Mobilization Assay and the Inositol (B14025) Monophosphate (IP1) Accumulation Assay, both of which are robust methods for quantifying the activation of Gq-coupled receptors like the 5-HT2C receptor.

Mechanism of Action and Signaling Pathway

The 5-HT2C receptor predominantly couples to the Gq/11 family of G-proteins. Upon agonist binding, such as Vabicaserin, the receptor undergoes a conformational change that activates the Gq protein. This activation initiates a downstream signaling cascade by stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration is a hallmark of 5-HT2C receptor activation and can be readily measured using calcium-sensitive fluorescent dyes.

Gq_Signaling_Pathway cluster_cytosol Cytosol Vabicaserin Vabicaserin HCl Receptor 5-HT2C Receptor Vabicaserin->Receptor Binds Gq Gαq Gβγ Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Data Presentation

The following tables summarize the in vitro pharmacological data for Vabicaserin at serotonin receptors. This data is essential for understanding its potency and selectivity.

Table 1: Vabicaserin Binding Affinity (Ki) at Human Serotonin Receptors

Receptor SubtypeRadioligandCell LineKi (nM)Reference
5-HT2C[¹²⁵I]-(2,5-dimethoxy)phenylisopropylamineCHO3[1]
5-HT2B[³H]5-HTCHO14[1][2]
5-HT2A-->150[1]

Table 2: Vabicaserin Functional Potency (EC50) and Efficacy (Emax) in Calcium Mobilization Assays

Receptor SubtypeCell LineEC50 (nM)Emax (%)Reference
5-HT2CTransfected Cells8100 (Full Agonist)[2]

Experimental Protocols

Application Note 1: Calcium Mobilization Assay

Principle: This assay quantifies the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by Vabicaserin. Cells stably or transiently expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. The binding of Vabicaserin to the receptor triggers the Gq signaling cascade, leading to the release of calcium from the endoplasmic reticulum. The resulting increase in intracellular calcium is detected as a change in fluorescence intensity, which is proportional to the degree of receptor activation.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • This compound: Prepare a stock solution in sterile water or DMSO and make serial dilutions in assay buffer.

  • Calcium-sensitive dye: Fluo-8 AM or Calcium-6 dye kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with bottom-read capabilities and appropriate filters for the chosen dye.

Protocol:

  • Cell Culture and Seeding:

    • Culture the 5-HT2C expressing cells in a T75 flask until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in fresh culture medium.

    • Seed the cells into the assay plate at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • The next day, remove the culture medium from the wells.

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer.

    • Add the dye solution to each well and incubate for 60 minutes at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.

    • Place the assay plate in the fluorescence plate reader and set the instrument to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a baseline fluorescence reading for each well.

    • Add the Vabicaserin dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity kinetically for a period of 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the maximum response observed with a saturating concentration of a reference agonist (e.g., serotonin) or Vabicaserin itself.

    • Plot the normalized response against the logarithm of the Vabicaserin concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow A 1. Cell Seeding (5-HT2C expressing cells) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Dye Loading (Calcium-sensitive dye) B->C D 4. Incubation (37°C, 60 min) C->D E 5. Compound Addition (Vabicaserin HCl) D->E F 6. Fluorescence Measurement (Kinetic Read) E->F G 7. Data Analysis (EC50 Determination) F->G

Caption: Experimental Workflow for Calcium Mobilization Assay.
Application Note 2: IP1 Accumulation Assay

Principle: This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. The IP3 produced upon 5-HT2C receptor activation is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation in the cell. The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF). This assay provides a more stable and cumulative measure of receptor activation compared to the transient calcium signal.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Culture Medium: As described for the calcium mobilization assay.

  • Assay Plate: White, solid-bottom 96-well or 384-well microplates.

  • This compound: Prepare a stock solution and serial dilutions in stimulation buffer.

  • IP1 Assay Kit: Commercially available HTRF-based IP-One assay kit.

  • Stimulation Buffer: Provided in the assay kit, typically containing LiCl.

  • HTRF-compatible Plate Reader: Capable of time-resolved fluorescence measurements at two wavelengths.

Protocol:

  • Cell Culture and Seeding:

    • Follow the same procedure as for the calcium mobilization assay to culture and seed the cells into the white assay plate.

  • Compound Stimulation:

    • On the day of the assay, remove the culture medium.

    • Prepare serial dilutions of this compound in the stimulation buffer provided with the IP1 assay kit.

    • Add the Vabicaserin dilutions to the cells and incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) to the wells, which also induces cell lysis.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement and Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

    • The HTRF signal is inversely proportional to the amount of IP1 produced. Convert the HTRF ratio to IP1 concentration using a standard curve generated with known concentrations of IP1.

    • Plot the IP1 concentration against the logarithm of the Vabicaserin concentration and fit the data to determine the EC50 value.

IP1_Accumulation_Workflow A 1. Cell Seeding (5-HT2C expressing cells) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Compound Stimulation (Vabicaserin in LiCl buffer) B->C D 4. Incubation (37°C, 30-60 min) C->D E 5. Lysis & HTRF Reagent Addition D->E F 6. Incubation (Room Temp, 60 min) E->F G 7. HTRF Measurement F->G H 8. Data Analysis (EC50 Determination) G->H

Caption: Experimental Workflow for IP1 Accumulation Assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell culture assays to study 5-HT2C receptor function. The calcium mobilization and IP1 accumulation assays are robust and reliable methods for determining the potency and efficacy of Vabicaserin as a 5-HT2C receptor agonist. Careful adherence to these protocols will enable the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound and its potential therapeutic applications.

References

Application Notes and Protocols: Vabicaserin Hydrochloride in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vabicaserin Hydrochloride, a selective 5-HT2C receptor agonist, in preclinical rodent models relevant to the study of psychosis and schizophrenia. This document includes a summary of its neurochemical effects, detailed protocols for key behavioral assays, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor.[1] The 5-HT2C receptor is a key target in the development of novel antipsychotics due to its role in modulating dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of schizophrenia.[1][2] Preclinical evidence suggests that 5-HT2C agonists possess antipsychotic-like properties.[2][3] Vabicaserin has been shown to decrease dopamine (B1211576) levels in the nucleus accumbens of rodents without affecting striatal dopamine, a profile consistent with potential efficacy against psychotic symptoms.[1][3]

Mechanism of Action

Vabicaserin exerts its effects primarily through the activation of 5-HT2C receptors, which are G-protein coupled receptors. Activation of these receptors in key brain regions, such as the ventral tegmental area (VTA) and the prefrontal cortex, leads to a reduction in the firing of mesolimbic dopamine neurons and modulates glutamate (B1630785) release.[1] This mechanism is distinct from most traditional antipsychotics that directly antagonize dopamine D2 receptors.[1]

Vabicaserin This compound HT2C 5-HT2C Receptor (Agonist) Vabicaserin->HT2C binds to and activates VTA Ventral Tegmental Area (VTA) Dopaminergic Neurons HT2C->VTA modulates PFC Prefrontal Cortex (PFC) HT2C->PFC modulates NAc Nucleus Accumbens (NAc) VTA->NAc projects to Dopamine Decreased Dopamine Release VTA->Dopamine results in Glutamate Increased Glutamate Release PFC->Glutamate results in Antipsychotic Antipsychotic-like Effects Dopamine->Antipsychotic Glutamate->Antipsychotic

Vabicaserin's signaling pathway.

Quantitative Data Summary

The following tables summarize the key preclinical neurochemical data for this compound from rodent studies.

Table 1: Effect of Vabicaserin on Dopamine Neurotransmission in Rats
Parameter Dosage Route of Administration Observed Effect
Striatal Dopamine (DA) Levels17 mg/kgIntraperitoneal (i.p.)39% decrease[1]
Ventral Tegmental Area (VTA) Dopamine Firing3 mg/kgIntraperitoneal (i.p.)40% decrease[1]
10 mg/kgIntraperitoneal (i.p.)50% decrease[1]
17 mg/kgIntraperitoneal (i.p.)65% decrease[1]
Dopamine Synthesis (DOPA)3 mg/kgSubcutaneous (s.c.)27% reduction[1]
10 mg/kgSubcutaneous (s.c.)44% reduction[1]
3.2 mg/kgNot Specified39% reduction in DOPA synthesis[1]
Ventral Striatal Raclopride Binding10 mg/kgSubcutaneous (s.c.)30% increase[1]
17 mg/kgSubcutaneous (s.c.)40% increase[1]
Dorsal Striatal Raclopride Binding17 mg/kgSubcutaneous (s.c.)17% increase[1]
Table 2: Behavioral Effects of 5-HT2C Agonists in Rodent Models of Psychosis
Behavioral Model Compound Class Species Effect Citation
Animal Models of Psychosis5-HT2C AgonistsRodentsPreclinical efficacy observed[2]
Sensorimotor Gating (Prepulse Inhibition)VabicaserinNot SpecifiedEffects on sensorimotor gating noted[4]

Note: Specific dose-response data for Vabicaserin in behavioral models of psychosis were not detailed in the reviewed literature. The table reflects general findings for the compound class and mentions of Vabicaserin's testing in relevant behavioral paradigms.

Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the antipsychotic potential of compounds like Vabicaserin in rodent models.

Prepulse Inhibition (PPI) of Acoustic Startle

This test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Startle Session Details cluster_3 Data Analysis Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (30-60 min) Acclimation->Habituation DrugAdmin Vabicaserin/Vehicle Administration Habituation->DrugAdmin StartleSess Startle Session DrugAdmin->StartleSess AcclimateChamber Acclimation to Chamber (5 min with background noise) StartleSess->AcclimateChamber Trials Pseudorandomized Trials: - Pulse Alone (e.g., 120 dB) - Prepulse + Pulse (e.g., 74, 82, 90 dB prepulse) - No Stimulus (background noise) AcclimateChamber->Trials CalcPPI Calculate %PPI: 100 - [(Startle on PP trial / Startle on Pulse-alone trial) x 100] Trials->CalcPPI

Workflow for Prepulse Inhibition.

Materials:

  • Startle response measurement system with a sound-attenuating chamber.

  • Rodents (rats or mice).

  • This compound.

  • Vehicle solution (e.g., saline, distilled water).

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to testing.

  • Habituation: On the day of testing, habituate the animals to the testing room for 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test session.

  • Startle Session:

    • Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval.

    • Trial Types:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 74, 82, or 90 dB for 20 ms) is presented 100 ms (B15284909) before the startling pulse.

      • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Collection: The startle response (amplitude of the whole-body flinch) is recorded for each trial.

  • Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, a common screening method for antipsychotic potential.

cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis Acclimation Animal Acclimation (1 week) Habituation Habituation to Locomotor Arena (30-60 min) Acclimation->Habituation DrugAdmin Vabicaserin/Vehicle Administration Habituation->DrugAdmin AmphetamineAdmin Amphetamine Administration DrugAdmin->AmphetamineAdmin RecordActivity Record Locomotor Activity (e.g., 60-90 min) AmphetamineAdmin->RecordActivity Analyze Analyze Locomotor Data: - Total distance traveled - Rearing frequency - Stereotypy counts RecordActivity->Analyze

Amphetamine-Induced Hyperlocomotion Workflow.

Materials:

  • Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Rodents (rats or mice).

  • This compound.

  • d-Amphetamine sulfate.

  • Vehicle solutions.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week.

  • Habituation: On the testing day, place the animals in the open-field arenas and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer this compound or its vehicle at a specified time before the amphetamine challenge.

    • Following the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

  • Data Collection: Immediately after the amphetamine injection, place the animals back into the arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).

  • Data Analysis: Analyze the locomotor data, which may include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic behaviors. Compare the activity levels between treatment groups.

Conclusion

This compound, as a selective 5-HT2C agonist, demonstrates a neurochemical profile in rodents that is consistent with potential antipsychotic efficacy. Its mechanism of action, primarily through the modulation of mesolimbic dopamine and cortical glutamate, offers a novel approach compared to traditional antipsychotics. The provided protocols for prepulse inhibition and amphetamine-induced hyperlocomotion serve as a guide for researchers to further investigate the behavioral effects of Vabicaserin and other 5-HT2C agonists in rodent models of psychosis. Further studies are warranted to establish a more detailed dose-response relationship for Vabicaserin in these behavioral paradigms.

References

Vabicaserin Hydrochloride for In Vivo Brain Microdialysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin hydrochloride is a potent and selective full agonist for the serotonin (B10506) 2C (5-HT2C) receptor, with a Ki value of 3 nM[1][]. It also acts as a 5-HT2B receptor antagonist and has very weak affinity for the 5-HT2A receptor[3]. This pharmacological profile makes Vabicaserin a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. By activating 5-HT2C receptors, Vabicaserin has been shown to modulate the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine[3]. Specifically, it inhibits dopamine release in the mesolimbic pathway, a mechanism thought to underlie its potential antipsychotic effects[3][4].

In vivo brain microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, behaving animals[5][6][7]. This methodology allows for the direct measurement of neurotransmitter concentrations and their metabolites, providing real-time insights into the neurochemical effects of pharmacological agents like Vabicaserin. These application notes provide detailed protocols for utilizing this compound in in vivo brain microdialysis studies to investigate its effects on neurotransmitter dynamics.

Data Presentation

This compound Properties
PropertyValueReference
Mechanism of ActionSelective 5-HT2C Receptor Full Agonist[3]
Ki for human 5-HT2C Receptor3 nM[1][]
EC50 for 5-HT2C Receptor8 nM[][8]
5-HT2B Receptor Affinity (Ki)14 nM (Antagonist)[8]
5-HT2A Receptor Affinity (IC50)1,650 nM (Very weak antagonist)[3]
Aqueous SolubilityHigh (>386 mg/mL for a related compound)[4]
Preclinical In Vivo Effects of Vabicaserin on Dopamine Systems
ParameterDosage (i.p. in rodents)EffectReference
Dopamine VTA Firing3 mg/kg↓ 40%[4]
10 mg/kg↓ 50%[4]
17 mg/kg↓ 65%[4]
Dopamine Synthesis3 mg/kg s.c.↓ 27%[4]
10 mg/kg s.c.↓ 44%[4]
Striatal DA Levels17 mg/kg i.p.↓ 39%[4]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation in Rats

This protocol details the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe, into a specific brain region of a rat.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (e.g., CMA 12)

  • Bone screws

  • Dental cement

  • Analgesic and antiseptic solutions

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and level the skull by ensuring that bregma and lambda are in the same horizontal plane.

  • Craniotomy: Based on the target brain region (see table below for coordinates), drill a small burr hole through the skull.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired dorsal-ventral coordinate.

  • Fixation: Secure the guide cannula to the skull using bone screws and dental cement.

  • Closure and Recovery: Suture the scalp incision and administer a post-operative analgesic. Allow the animal to recover for at least one week before the microdialysis experiment.

Stereotaxic Coordinates (from Bregma):

Brain RegionAntero-Posterior (AP)Medio-Lateral (ML)Dorso-Ventral (DV)Reference
Nucleus Accumbens Shell+1.7 mm±0.8 mm-7.8 mm[9]
Medial Prefrontal Cortex+3.2 mm±0.6 mm-5.0 mm[8][9]
Protocol 2: In Vivo Microdialysis Procedure

This protocol describes the steps for conducting the microdialysis experiment to measure neurotransmitter levels following Vabicaserin administration.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Syringe pump

  • Perfusion fluid (artificial Cerebrospinal Fluid - aCSF)

  • This compound

  • Fraction collector or vials for sample collection

  • Analytical system (HPLC with electrochemical detection)

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Connect the probe inlet to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).

  • Equilibration: Allow the system to equilibrate for at least 2 hours to achieve a stable baseline of neurotransmitter levels.

  • Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to ensure stability (less than 10% variation).

  • Vabicaserin Administration:

    • Systemic Administration: Administer this compound intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired dose (e.g., 1-10 mg/kg), dissolved in a suitable vehicle like sterile saline.

    • Local Administration (Reverse Dialysis): Dissolve this compound in the aCSF perfusion fluid at a known concentration and switch the perfusion syringe to the drug-containing one.

  • Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a desired period post-administration (e.g., 3 hours).

  • Sample Storage: Store collected dialysate samples at -80°C until analysis.

  • Analysis: Quantify the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC with electrochemical detection.

aCSF Composition:

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl21.2
MgCl20.85
Protocol 3: HPLC-ECD Analysis of Dialysate Samples

This protocol outlines a general method for the quantification of monoamines in microdialysate samples.

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase column

  • Mobile phase (e.g., sodium phosphate (B84403) buffer, EDTA, and an ion-pairing agent like sodium octyl sulfate)

  • Standard solutions of dopamine, serotonin, and their metabolites

  • Collected dialysate samples

Procedure:

  • System Preparation: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.

  • Standard Curve: Inject known concentrations of the standard solutions to generate a standard curve for each analyte.

  • Sample Injection: Inject the collected dialysate samples into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and determine the concentration of each analyte in the samples by comparing the peak areas to the standard curve. Express the results as a percentage change from the baseline levels.

Visualizations

Vabicaserin_Signaling_Pathway Vabicaserin Vabicaserin Hydrochloride HTR2C 5-HT2C Receptor Vabicaserin->HTR2C Binds and Activates Gq_G11 Gq/G11 Protein HTR2C->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Dopamine_Neuron Mesolimbic Dopamine Neuron Ca_release->Dopamine_Neuron Modulates Activity PKC->Dopamine_Neuron Modulates Activity Dopamine_Release Dopamine Release (Nucleus Accumbens) Dopamine_Neuron->Dopamine_Release Inhibits

Caption: Vabicaserin's signaling cascade via the 5-HT2C receptor.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Stereotaxic Surgery Cannula_Implantation Guide Cannula Implantation (Target Brain Region) Animal_Prep->Cannula_Implantation Recovery Post-operative Recovery (≥ 1 week) Cannula_Implantation->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration with aCSF (≥ 2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Vabicaserin_Admin Vabicaserin Administration (i.p. or reverse dialysis) Baseline->Vabicaserin_Admin Post_Admin_Collection Post-Administration Sample Collection Vabicaserin_Admin->Post_Admin_Collection Sample_Storage Sample Storage (-80°C) Post_Admin_Collection->Sample_Storage HPLC_Analysis HPLC-ECD Analysis Sample_Storage->HPLC_Analysis Data_Analysis Data Quantification and Statistical Analysis HPLC_Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis with Vabicaserin.

References

Experimental Design for Vabicaserin Hydrochloride Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin Hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been investigated for its therapeutic potential in managing neuropsychiatric disorders, particularly schizophrenia.[1][2][3] Its mechanism of action involves the modulation of dopaminergic and glutamatergic neurotransmission, which are key pathways implicated in the pathophysiology of these conditions.[2] These application notes provide a comprehensive guide for designing and executing preclinical and clinical efficacy studies for this compound, complete with detailed experimental protocols and data presentation formats.

Mechanism of Action: Vabicaserin acts as a full agonist at the 5-HT2C receptor.[4] Activation of these receptors is believed to inhibit dopamine (B1211576) release in the mesolimbic pathway, which may alleviate the positive symptoms of schizophrenia.[2] Furthermore, it has been suggested that Vabicaserin increases acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex, potentially addressing the cognitive deficits associated with the disorder.[2] The primary signaling cascade initiated by 5-HT2C receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5][6]

Preclinical Efficacy Evaluation

A thorough preclinical evaluation of this compound is crucial to establish its pharmacological profile and therapeutic potential before advancing to clinical trials. This involves a combination of in vitro and in vivo studies to assess receptor binding, functional activity, and behavioral effects in relevant animal models.

In Vitro Studies: Receptor Binding and Functional Assays

Objective: To characterize the binding affinity and functional potency of this compound at the 5-HT2C receptor and assess its selectivity over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, to minimize the risk of side effects such as hallucinations or cardiovascular issues.[3][7]

Table 1: In Vitro Pharmacological Profile of Vabicaserin

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) Human 5-HT2C3 nMRadioligand Binding Assay[4]
Human 5-HT2B14 nMRadioligand Binding Assay[4]
Human 5-HT2A>150 nM (>50-fold selective)Radioligand Binding Assay[4]
Functional Potency (EC50) Human 5-HT2C8 nMCalcium Mobilization Assay[4]
Intrinsic Activity (Emax) Human 5-HT2C100% (Full Agonist)Calcium Mobilization Assay[4]
Protocol 1: Radioligand Binding Assay

Purpose: To determine the binding affinity (Ki) of this compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptor.

  • Radioligand (e.g., [125I]-(2,5-dimethoxy)phenylisopropylamine for 5-HT2C/2A, [3H]5-HT for 5-HT2B).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Scintillation vials and cocktail.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either this compound, assay buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of Vabicaserin that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Purpose: To measure the functional potency (EC50) and intrinsic activity (Emax) of this compound at the 5-HT2C receptor.[5]

Materials:

  • A stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A known 5-HT2C receptor agonist as a positive control (e.g., serotonin).

  • A fluorescence plate reader with an injection port.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and the positive control.

  • Use the fluorescence plate reader to measure the baseline fluorescence.

  • Inject the this compound or positive control into the wells and immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve.

  • Calculate the EC50 and Emax values from the curve using non-linear regression.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Vabicaserin Vabicaserin 5HT2C_Receptor 5-HT2C Receptor Vabicaserin->5HT2C_Receptor Binds and Activates Gq_Protein Gq Protein 5HT2C_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Figure 1: Vabicaserin-mediated 5-HT2C receptor signaling pathway.

In Vivo Studies: Animal Models of Schizophrenia

Objective: To evaluate the efficacy of this compound in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.

Table 2: Preclinical In Vivo Models for Vabicaserin Efficacy

ModelInduced bySymptoms ModeledKey ReadoutsReference
Amphetamine-Induced Hyperlocomotion AmphetaminePositive Symptoms (Psychosis)Locomotor activity, Stereotyped behaviors[8][9]
Phencyclidine (PCP)-Induced Cognitive Deficits Phencyclidine (PCP)Cognitive DeficitsNovel Object Recognition, Morris Water Maze, Attentional Set-Shifting[8][9][10]
Social Interaction Test Social IsolationNegative Symptoms (Social Withdrawal)Time spent in social interaction[11]
Protocol 3: Amphetamine-Induced Hyperlocomotion in Rodents

Purpose: To assess the potential of this compound to attenuate the hyperdopaminergic state associated with psychosis.[9]

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • This compound.

  • Amphetamine sulfate.

  • Vehicle (e.g., saline).

  • Open-field arenas equipped with automated activity monitoring systems.

Procedure:

  • Acclimate the animals to the testing room and open-field arenas.

  • Divide the animals into treatment groups (e.g., Vehicle + Vehicle, Vehicle + Amphetamine, Vabicaserin + Amphetamine).

  • Administer this compound or its vehicle at a predetermined time before the amphetamine challenge.

  • Administer amphetamine or its vehicle.

  • Place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes).

  • Analyze the data to determine if Vabicaserin pre-treatment significantly reduces amphetamine-induced hyperlocomotion.

Protocol 4: PCP-Induced Deficits in the Novel Object Recognition (NOR) Test

Purpose: To evaluate the ability of this compound to ameliorate cognitive deficits, particularly in recognition memory, which are a core feature of schizophrenia.[8][10]

Animals: Male Wistar rats or Swiss Webster mice.

Materials:

  • This compound.

  • Phencyclidine (PCP).

  • Vehicle (e.g., saline).

  • A square open-field arena.

  • Two sets of identical objects (familiar objects) and one novel object.

Procedure:

  • Habituation: Allow the animals to explore the empty arena for a few days.

  • Drug Administration: Administer PCP or vehicle for a set number of days (e.g., 7 days) to induce cognitive deficits. Follow this with a washout period. Then, administer this compound or vehicle prior to testing.

  • Familiarization Phase (T1): Place two identical familiar objects in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Test Phase (T2): Replace one of the familiar objects with a novel object and allow the animal to explore again for a set time.

  • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups.

cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Receptor_Binding Receptor Binding Assays (5-HT2C, 2A, 2B) Binding_Affinity Binding Affinity & Selectivity Profile Receptor_Binding->Binding_Affinity Determine Ki Functional_Assay Functional Assays (e.g., Calcium Flux) Functional_Potency Functional Potency & Intrinsic Activity Functional_Assay->Functional_Potency Determine EC50, Emax Positive_Model Positive Symptom Model (Amphetamine-induced hyperlocomotion) Binding_Affinity->Positive_Model Cognitive_Model Cognitive Deficit Model (PCP-induced NOR deficit) Functional_Potency->Cognitive_Model Negative_Model Negative Symptom Model (Social Interaction) Functional_Potency->Negative_Model Behavioral_Readouts_Pos Reduced Hyperactivity Positive_Model->Behavioral_Readouts_Pos Assess Locomotion Behavioral_Readouts_Cog Improved Recognition Memory Cognitive_Model->Behavioral_Readouts_Cog Assess Memory Behavioral_Readouts_Neg Increased Social Interaction Negative_Model->Behavioral_Readouts_Neg Assess Socialization cluster_treatment 6-Week Double-Blind Treatment Period Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Met Baseline_Assessment Baseline Assessment (PANSS, CGI-S, Safety Labs) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Vabicaserin_200 Vabicaserin 200 mg/day Randomization->Vabicaserin_200 Vabicaserin_400 Vabicaserin 400 mg/day Randomization->Vabicaserin_400 Placebo Placebo Randomization->Placebo Comparator Active Comparator (e.g., Olanzapine) Randomization->Comparator Weekly_Assessments Weekly Assessments (PANSS, CGI, Safety Monitoring) Vabicaserin_200->Weekly_Assessments Vabicaserin_400->Weekly_Assessments Placebo->Weekly_Assessments Comparator->Weekly_Assessments End_of_Study End of Study (Week 6) Final Efficacy & Safety Assessments Weekly_Assessments->End_of_Study Data_Analysis Data Analysis (MMRM on PANSS change from baseline) End_of_Study->Data_Analysis

References

Application Note: Quantitative Analysis of Vabicaserin Hydrochloride in Rodent Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Vabicaserin Hydrochloride, a selective 5-HT2C receptor agonist, in rodent brain tissue. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for detecting small molecule drugs in complex biological matrices.[1][2] The methodology covers tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters for accurate quantification. This method is suitable for researchers in drug discovery and development, particularly for pharmacokinetic and drug distribution studies.[2][3]

Introduction

Vabicaserin is a selective serotonin (B10506) 5-HT2C receptor agonist.[4] Understanding its concentration in the central nervous system is crucial for evaluating its therapeutic potential and mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative bioanalysis of drugs in tissues due to its superior sensitivity, selectivity, and reproducibility.[1][5] This document provides a comprehensive protocol for the extraction and quantification of this compound from brain tissue, a common requirement for preclinical studies.[1]

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Internal Standard (IS), e.g., a stable isotope-labeled Vabicaserin or a structurally similar compound like Bexicaserin-¹³CD₂.[6]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Deionized Water, 18 MΩ·cm

  • Blank rodent brain tissue (for calibration standards and quality controls)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm)[7]

  • Tissue Homogenizer (e.g., bead beater, ultrasonic disruptor)[7][8]

  • Centrifuge

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) Methanol:Water to create working solutions for spiking.

  • Calibration Standards (CS) and Quality Controls (QC): Homogenize blank brain tissue (1 part tissue to 3 parts water). Spike the blank brain homogenate with the appropriate working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).[9]

Sample Preparation Protocol

The following protocol outlines the steps for extracting Vabicaserin from brain tissue samples.

  • Weighing: Accurately weigh approximately 100 mg of brain tissue into a 2 mL homogenization tube.

  • Homogenization: Add 300 µL of deionized water. Homogenize the tissue until a uniform suspension is achieved.[7][10]

  • Protein Precipitation: To a 100 µL aliquot of the tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

  • Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18 Reverse-Phase (e.g., Poroshell EC-C18, 3.0x100mm, 2.7µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v)[7]
Flow Rate 0.45 mL/min[7]
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B over 0.5 min
Injection Vol. 5 µL
Column Temp. 40°C
Run Time 5 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Vabicaserin MRM Hypothetical Q1: m/z 273.1 → Q3: m/z 159.1
Internal Std. MRM To be determined based on IS used
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi

(Note: MRM transitions for Vabicaserin are hypothetical and must be optimized empirically.)

Data and Results

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[11]

Table 1: Illustrative Method Validation Summary
ParameterAcceptance CriteriaResult (Example)
Linearity (R²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85-115% (80-120% LLOQ)Within 92.5% - 108.3%
Precision (%RSD at LLOQ, LQC, MQC, HQC) ≤ 15% (≤ 20% LLOQ)< 9.5%
Extraction Recovery Consistent & Precise> 85%
Matrix Effect CV ≤ 15%Normalized factor between 0.91 and 1.07
Table 2: Illustrative Quantification of Vabicaserin in Rat Brain Regions
Brain RegionTime Point (Post-Dose)Mean Concentration (ng/g) ± SD (n=3)
Cortex 1 hour256.4 ± 28.1
4 hours112.7 ± 15.5
Striatum 1 hour315.8 ± 35.2
4 hours145.3 ± 19.8
Cerebellum 1 hour189.2 ± 21.9
4 hours85.6 ± 11.4

(Note: Data presented in tables are for illustrative purposes only and do not represent actual experimental results.)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis s1 Weigh 100mg Brain Tissue s2 Homogenize in 300 µL Water s1->s2 s3 Protein Precipitation (100 µL Homogenate + 300 µL ACN with IS) s2->s3 s4 Vortex & Centrifuge (14,000 rpm, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL onto LC-MS/MS System s5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Workflow for Vabicaserin quantification in tissue.

Vabicaserin Mechanism of Action: 5-HT2C Signaling

Vabicaserin acts as an agonist at the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR) linked to the Gq/11 protein.[12][13] Activation of this pathway leads to a cascade of intracellular events.

G Vab Vabicaserin Rec 5-HT2C Receptor (GPCR) Vab->Rec binds & activates Gq Gαq/11 Protein Rec->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Response Downstream Cellular Effects Ca->Response PKC->Response

Caption: Simplified 5-HT2C receptor signaling pathway.[12]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of this compound in rodent brain tissue. The simple protein precipitation extraction procedure offers high recovery and throughput. This application note serves as a foundational guide for researchers needing to perform pharmacokinetic and biodistribution studies of Vabicaserin or other small molecules in complex tissue matrices.

References

Application Notes and Protocols: PET Imaging with [11C]Vabicaserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin is a potent and selective full agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the pathophysiology of several central nervous system disorders, including schizophrenia, obesity, and depression. The development of a positron emission tomography (PET) radiotracer for the 5-HT2C receptor is of significant interest for in vivo quantification of receptor density and for assessing the receptor occupancy of new therapeutic agents. This document provides an overview of the application and protocols for PET imaging with [11C]Vabicaserin.

Important Note: Preclinical studies have demonstrated that while [11C]Vabicaserin exhibits high brain penetration, it is characterized by high nonspecific binding. This significantly limits its utility as a PET radiotracer for the quantitative imaging of 5-HT2C receptor-specific binding in the brain. The information provided herein is for scientific and research purposes to understand the development and evaluation of this particular radiotracer.

Pharmacological Profile of Vabicaserin

Vabicaserin displays high affinity and selectivity for the 5-HT2C receptor. The key pharmacological parameters are summarized in the table below.

ParameterValueReceptor SubtypeSpeciesReference
Ki 3 nM5-HT2CHuman
EC50 8 nM5-HT2CNot Specified
Receptor Activity Full Agonist5-HT2CNot Specified
5-HT2B Affinity (IC50) 29 nM5-HT2BHuman
5-HT2A Affinity (IC50) 1650 nM5-HT2AHuman

[11C]Vabicaserin PET Imaging: A Critical Evaluation

The primary application of a PET radiotracer in drug development is to non-invasively quantify the density of a target receptor in the brain and to measure the degree to which a drug candidate engages with that target (receptor occupancy). A successful PET radiotracer should exhibit high specific binding to its target with low nonspecific binding.

Preclinical evaluation of [11C]Vabicaserin in both rats and non-human primates (baboon) revealed that while the tracer readily crosses the blood-brain barrier and enters the brain, the binding is predominantly nonspecific. In blocking studies, pre-administration of a high dose of unlabeled Vabicaserin did not significantly reduce the uptake of [11C]Vabicaserin in the brain. This indicates that the observed PET signal is not selectively localized to 5-HT2C receptors and therefore cannot be used to reliably quantify receptor density or occupancy.

Experimental Protocols

Despite its limitations for quantitative imaging, the methodologies developed for the synthesis and initial imaging of [11C]Vabicaserin are valuable for the field.

Radiosynthesis of [11C]Vabicaserin

The radiosynthesis of [11C]Vabicaserin is achieved via a Pictet-Spengler cyclization using [11C]formaldehyde.

Precursor: (S)-2-(2,3-dihydro-1H-inden-2-yl)-N-(2-(1H-indol-3-yl)ethyl)ethanamine

Radiolabeling Agent: [11C]Formaldehyde (generated in situ from [11C]methyl iodide)

General Procedure:

  • [11C]Methyl Iodide Production: [11C]Methane is produced via the cyclotron and converted to [11C]methyl iodide.

  • [11C]Formaldehyde Generation: [11C]Methyl iodide is trapped in a solution of trimethylamine (B31210) N-oxide (TMAO) in N,N-diethylformamide (DEF) at -10°C. The mixture is then heated to 80°C for 3 minutes to generate [11C]formaldehyde.

  • Pictet-Spengler Reaction: The precursor is dissolved in a mixture of DEF, water, and trifluoroacetic acid (TFA). This solution is added to the reactor containing [11C]formaldehyde.

  • Purification: The reaction

Troubleshooting & Optimization

Vabicaserin Hydrochloride Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Vabicaserin Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, short-term storage (days to weeks) should be at 0-4°C, while long-term storage (months to years) requires -20°C.[1] When in solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month.[2] All forms should be stored in a dry, dark environment, away from moisture and direct sunlight.[1][2]

Q2: How should this compound be shipped?

A2: this compound is generally stable enough for shipping at ambient temperatures for short durations (up to a few weeks).[1][2] For longer shipping times or to minimize any potential degradation, shipping with an ice pack is also a common practice.

Q3: What are the known chemical incompatibilities of this compound?

A3: this compound should not be stored with or exposed to strong acids, strong alkalis, or strong oxidizing and reducing agents.[2] Contact with these substances can lead to chemical degradation.

Q4: What is the expected shelf life of this compound?

A4: When stored under the recommended long-term conditions at -20°C, this compound is expected to be stable for at least two years.

Q5: Are there any specific handling precautions for this compound?

A5: Yes, standard laboratory precautions should be taken. Avoid inhalation of dust and contact with eyes and skin.[2] Use in a well-ventilated area is recommended.[2]

Stability Data Summary

The following tables summarize the recommended storage conditions for maintaining the stability of this compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for Solid this compound

Storage DurationTemperatureAtmosphereLight Condition
Short-term (days to weeks)0 - 4°CDryDark
Long-term (months to years)-20°CDryDark

Table 2: Recommended Storage Conditions for this compound in Solution

SolventStorage DurationTemperature
Appropriate Solvents1 month-20°C
Appropriate Solvents6 months-80°C

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.

    • Check Solution Age: If using a stock solution, ensure it is within the recommended storage period (1 month at -20°C or 6 months at -80°C).[2]

    • Assess Purity: If degradation is suspected, it is advisable to assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for critical experiments.

Issue 2: Difficulty dissolving this compound.

  • Potential Cause: Use of an inappropriate solvent or insufficient mixing.

  • Troubleshooting Steps:

    • Consult Solubility Data: this compound is soluble in DMSO (75 mg/mL with ultrasonication) and water (4 mg/mL with ultrasonication). Ensure you are using a suitable solvent.

    • Aid Dissolution: Use of techniques such as vortexing or ultrasonication can aid in the dissolution process.

    • pH Adjustment: For aqueous solutions, adjusting the pH may influence solubility. However, be mindful of the compound's incompatibility with strong acids and bases.[2]

Experimental Protocols

The following are generalized protocols for stability testing based on ICH guidelines. These should be adapted and validated for specific experimental needs with this compound.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the sample solution and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples against a control sample (stored under recommended conditions) using a stability-indicating HPLC method.

  • Data Evaluation: Identify and quantify any degradation products formed under each stress condition.

Protocol 2: Long-Term Stability Study

This protocol is for determining the shelf-life of this compound under recommended storage conditions.

  • Sample Preparation: Aliquot this compound into multiple sealed, opaque containers to prevent contamination and light exposure.

  • Storage: Place the samples in a stability chamber set to the recommended long-term storage condition (-20°C).

  • Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the sample for purity, appearance, and any other relevant physical or chemical properties using validated analytical methods.

  • Data Analysis: Plot the purity or concentration over time to determine the degradation rate and establish a re-test period or shelf life.

Visualizations

degradation_pathway Vabicaserin This compound Hydrolysis Hydrolysis (Acid/Base) Vabicaserin->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Vabicaserin->Oxidation [O] Photolysis Photolysis Vabicaserin->Photolysis Degradant1 Hydrolytic Degradant(s) (e.g., ring opening) Hydrolysis->Degradant1 Degradant2 Oxidative Degradant(s) (e.g., N-oxide) Oxidation->Degradant2 Degradant3 Photolytic Degradant(s) Photolysis->Degradant3

Caption: Hypothetical degradation pathways of this compound.

stability_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Define Define Storage Conditions (Temp, Humidity, Light) Select Select Batches Define->Select Protocol Develop Protocol & Analytical Methods Select->Protocol Store Store Samples Protocol->Store Pull Pull Samples at Timepoints Store->Pull Analyze Analyze Samples Pull->Analyze Data Analyze Data Analyze->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf Life Report->ShelfLife

Caption: General workflow for a long-term stability study.

troubleshooting_logic action_node action_node result_node result_node Start Inconsistent Results? CheckStorage Storage Conditions Correct? Start->CheckStorage CheckSolution Stock Solution Within Date? CheckStorage->CheckSolution Yes Action_VerifyStorage Action: Verify Storage (Temp, Light, Moisture) CheckStorage->Action_VerifyStorage No CheckPurity Purity Verified? CheckSolution->CheckPurity Yes Action_FreshSolution Action: Prepare Fresh Stock Solution CheckSolution->Action_FreshSolution No Action_PurityTest Action: Perform Purity Analysis (e.g., HPLC) CheckPurity->Action_PurityTest No Result_Investigate Further Investigation Needed CheckPurity->Result_Investigate Yes (Impure) Action_VerifyStorage->CheckStorage Result_OK Problem Resolved Action_FreshSolution->Result_OK Action_PurityTest->Result_OK

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Vabicaserin Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vabicaserin (B107045) Hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Vabicaserin Hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective full agonist of the serotonin (B10506) 5-HT2C receptor.[1][2] Its primary mechanism of action is to bind to and activate the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4] This activation triggers downstream intracellular signaling pathways.

Q2: What are the primary signaling pathways activated by this compound through the 5-HT2C receptor?

A2: The 5-HT2C receptor, upon activation by an agonist like Vabicaserin, primarily couples to Gq/11 proteins.[5][6] This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][6] The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can signal through β-arrestin recruitment, leading to the activation of other downstream effectors like extracellular signal-regulated kinases (ERK) 1/2.[4][5][7]

Q3: What are the key in vitro pharmacological parameters of this compound?

A3: this compound exhibits high affinity and potency for the human 5-HT2C receptor. Key parameters are summarized in the table below.

ParameterValueCell LineReference
Ki (Binding Affinity) 3 nMCHO[1][2]
EC50 (Functional Potency) 8 nMCHO[1]
Intrinsic Activity 100% (Full Agonist)CHO[1]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in water and DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO or water and then dilute it to the final working concentration in your assay medium. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: No or low signal in my functional assay (e.g., calcium flux, IP-one accumulation).

Possible Cause Troubleshooting Steps
Sub-optimal Vabicaserin Concentration Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 100 pM to 10 µM) to identify the EC50 in your specific cell system.
Cell Health Issues Ensure cells are healthy, in the logarithmic growth phase, and seeded at the correct density. High passage numbers can affect receptor expression and signaling.
Incorrect Assay Conditions Verify the assay buffer composition, incubation times, and temperature. For calcium flux assays, ensure the calcium-sensitive dye is loaded correctly.
Low Receptor Expression Confirm the expression of functional 5-HT2C receptors in your cell line using a positive control agonist (e.g., serotonin) or through techniques like qPCR or western blotting.
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Problem 2: High background signal or assay variability.

Possible Cause Troubleshooting Steps
Cell Seeding Inconsistency Ensure uniform cell seeding across the microplate. Edge effects can be minimized by not using the outer wells or by filling them with sterile medium.
Compound Precipitation This compound is generally soluble, but at very high concentrations in certain media, precipitation can occur. Visually inspect your dilutions and centrifuge if necessary.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell signaling and assay performance.
Inconsistent Liquid Handling Use calibrated pipettes and ensure proper mixing of reagents to minimize well-to-well variability.

Problem 3: Unexpected or off-target effects at high concentrations.

Possible Cause Troubleshooting Steps
Cytotoxicity High concentrations of any compound can be cytotoxic. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your cell line.
Receptor Desensitization Prolonged exposure or very high concentrations of an agonist can lead to receptor desensitization or downregulation. Optimize incubation times to capture the peak response.
Activation of Other Receptors While Vabicaserin is selective for the 5-HT2C receptor, at very high concentrations, it may interact with other receptors. If you suspect off-target effects, use a selective 5-HT2C antagonist to confirm that the observed response is mediated by the 5-HT2C receptor.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test for cytotoxicity would be from 10 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot the concentration-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

Calcium Flux Assay

This protocol measures the increase in intracellular calcium upon 5-HT2C receptor activation.

  • Cell Seeding: Seed cells expressing the 5-HT2C receptor into a black, clear-bottom 96-well plate at an optimal density (e.g., 25,000-50,000 cells/well) and allow them to attach overnight.[8]

  • Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 100 pM to 10 µM) and a positive control (e.g., serotonin) in an appropriate assay buffer.

  • Assay Measurement: Use a fluorescence plate reader equipped with an injector (e.g., FLIPR) to measure the fluorescence signal.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the this compound dilutions into the wells.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence intensity (peak - baseline) is proportional to the increase in intracellular calcium. Plot the concentration-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2C receptor.

  • Cell Seeding: Use a cell line engineered to express the 5-HT2C receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay). Seed the cells in a 384-well plate and incubate overnight.[9]

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection: Equilibrate the plate to room temperature and add the detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Readout: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 for β-arrestin recruitment.

Visualizations

Gq_Signaling_Pathway Vabicaserin Vabicaserin Hydrochloride HTR2C 5-HT2C Receptor Vabicaserin->HTR2C binds & activates Gq11 Gq/11 HTR2C->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway activated by Vabicaserin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (5-HT2C expressing cells) Cell_Seeding 3. Cell Seeding (96- or 384-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Vabicaserin Dilution Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation Treatment->Incubation Readout 6. Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Readout Data_Analysis 7. Data Analysis (EC50/CC50 Determination) Readout->Data_Analysis Troubleshooting_Logic Start Assay Fails (No/Low Signal, High Variability) Check_Cells Check Cell Health & Seeding Density Start->Check_Cells Check_Compound Check Compound Concentration & Integrity Check_Cells->Check_Compound No Issue Optimize_Cells Optimize Seeding Density & Use Low Passage Cells Check_Cells->Optimize_Cells Issue Found Check_Assay Check Assay Protocol & Reagents Check_Compound->Check_Assay No Issue Optimize_Compound Perform Dose-Response & Prepare Fresh Dilutions Check_Compound->Optimize_Compound Issue Found Optimize_Assay Validate Reagents & Optimize Incubation Times Check_Assay->Optimize_Assay Issue Found Success Assay Successful Optimize_Cells->Success Optimize_Compound->Success Optimize_Assay->Success

References

Technical Support Center: Overcoming Poor Solubility of Vabicaserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Vabicaserin Hydrochloride. The following information is designed to offer practical solutions and detailed protocols to help researchers achieve successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the known solubility characteristics of this compound?

A1: this compound is the salt of a basic compound and its solubility is highly pH-dependent. While it is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), its aqueous solubility is predicted to be low at neutral pH (approximately 0.252 mg/mL). However, as a hydrochloride salt, its aqueous solubility is expected to increase significantly in acidic conditions. For a structurally similar compound, Bexicaserin HCl, the aqueous solubility is greater than 386 mg/mL at a self-pH of 2.5, indicating that maintaining a low pH is critical for dissolving this compound in aqueous media.

Q2: I am having trouble dissolving this compound in water or neutral buffer for my in vitro assay. What should I do?

A2: Direct dissolution in neutral aqueous media is often challenging. Here is a troubleshooting workflow to address this:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended first step is to prepare a high-concentration stock solution in an anhydrous organic solvent. DMSO is a common choice for its high solubilizing capacity.[1]

  • Step-wise Dilution: When diluting the DMSO stock into your aqueous buffer, "crashing out" or precipitation can occur due to the solvent shift. To minimize this, add the DMSO stock to the pre-warmed (e.g., 37°C) aqueous medium drop-wise while vortexing.[2] This rapid mixing helps to prevent localized high concentrations that lead to precipitation.

  • pH Adjustment: Since this compound is a basic salt, lowering the pH of your aqueous buffer will increase its solubility. Aim for a pH well below the pKa of the parent molecule's basic center. A starting point would be a pH between 3 and 5.

  • Use of Co-solvents: If your experimental system allows, including a small percentage of a water-miscible organic co-solvent (like ethanol (B145695) or polyethylene (B3416737) glycol) in your final aqueous medium can help maintain solubility.

Q3: My compound precipitates over time in my final assay medium. What are the likely causes and solutions?

A3: Precipitation over time suggests that the initial solution was supersaturated and not thermodynamically stable.

  • Cause: The kinetic solubility (achieved by diluting a concentrated stock) is higher than the equilibrium solubility.

  • Solution:

    • Reduce Final Concentration: The simplest approach is to work at a lower final concentration of this compound.

    • Solubility Enhancers: For maintaining higher concentrations, consider incorporating solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) into your aqueous medium. These agents form inclusion complexes or micelles, respectively, which can stabilize the compound in solution.

Q4: What are the advanced formulation strategies to improve the solubility of this compound for in vivo studies?

A4: For in vivo applications where higher concentrations and stability are crucial, more advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing Vabicaserin in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[3][4][5] This is because the amorphous form has a higher free energy than the crystalline state.[5]

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of Vabicaserin by encapsulating the hydrophobic parts of the molecule within the cyclodextrin cavity.[6]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. In these systems, the drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₁ClN₂[7]
Molecular Weight264.79 g/mol [7]
Predicted Water Solubility0.252 mg/mL[8]
Known SolventsSoluble in DMSO[1][7]
pKa (Strongest Basic)8.9 (Predicted)[8]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Increases ionization of the basic molecule, leading to higher aqueous solubility.Simple, effective for ionizable compounds.pH must be compatible with the experimental system (e.g., cell viability).
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.Easy to implement for stock solution preparation and dilution.The concentration of the co-solvent must be non-toxic to cells and not interfere with the assay.
Cyclodextrins Forms inclusion complexes where the hydrophobic drug is encapsulated in the cyclodextrin cavity.Can significantly increase solubility and stability.Stoichiometry of the complex needs to be determined; potential for drug to be too strongly bound.
Solid Dispersions The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher solubility.Can lead to substantial increases in apparent solubility and dissolution rate.Requires specialized preparation techniques; physical stability of the amorphous state needs to be assessed.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a suitable volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mg/mL).

  • Vortex the mixture thoroughly until the powder is completely dissolved.

  • If necessary, use a sonicator or gently warm the solution in a 37°C water bath to aid dissolution.[2]

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: pH-Dependent Solubility Determination

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Tightly seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the buffer and drug.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility against the final pH of each buffer solution to generate the pH-solubility profile.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lab Scale)

  • Determine Stoichiometry: First, determine the molar ratio of this compound to the selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) that yields the highest solubility enhancement through phase solubility studies.

  • Kneading Method:

    • Accurately weigh the this compound and cyclodextrin in the determined molar ratio.

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the this compound to the paste and knead for 30-60 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.[6]

  • Co-precipitation Method:

    • Dissolve the cyclodextrin in water.

    • Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol).

    • Add the drug solution drop-wise to the cyclodextrin solution with constant stirring.

    • Continue stirring for several hours.

    • Cool the solution to induce precipitation of the complex.

    • Collect the precipitate by filtration, wash with a small amount of cold water, and dry.[6][9]

Mandatory Visualizations

experimental_workflow cluster_start Start: Undissolved Vabicaserin HCl cluster_stock Step 1: Stock Solution Preparation cluster_dilution Step 2: Dilution into Aqueous Medium cluster_troubleshoot Step 3: Troubleshooting cluster_end End: Solubilized Compound start Vabicaserin HCl Powder stock Dissolve in 100% DMSO (e.g., 10-50 mg/mL) start->stock dilute Add stock drop-wise to pre-warmed aqueous buffer with vigorous mixing stock->dilute check Observe for Precipitation dilute->check ph_adjust Lower Buffer pH (e.g., pH 3-5) check->ph_adjust Yes end_node Clear Solution for Experiment check->end_node No ph_adjust->dilute enhancer Add Solubility Enhancer (e.g., Cyclodextrin, Surfactant) ph_adjust->enhancer enhancer->dilute Gq_signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector Enzyme cluster_second_messengers Second Messengers cluster_downstream Downstream Effects vabicaserin Vabicaserin receptor 5-HT2C Receptor vabicaserin->receptor binds & activates g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release from ER ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

References

Interpreting unexpected results with Vabicaserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vabicaserin (B107045) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Vabicaserin Hydrochloride and what is its primary mechanism of action?

This compound is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist.[1] Its primary mechanism of action is the activation of 5-HT2C receptors, which are G-protein coupled receptors. This activation primarily involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.[2][3] Vabicaserin also exhibits antagonist activity at the 5-HT2B receptor.[1]

Q2: What are the main research applications for this compound?

Vabicaserin has been investigated for its potential as an antipsychotic agent for the treatment of schizophrenia and as an anorectic for weight management.[4] In a research setting, it is a valuable tool for studying the role of the 5-HT2C receptor in various physiological and pathological processes, including neurotransmission, appetite regulation, and mood.

Q3: What are the known off-target effects of Vabicaserin?

Vabicaserin is considered a selective 5-HT2C receptor agonist. However, it does exhibit some affinity for other serotonin receptors, notably the 5-HT2B and 5-HT2A receptors. It acts as an antagonist at the 5-HT2B receptor and a very weak antagonist at the 5-HT2A receptor.[1] Depending on the expression levels of the 5-HT2B receptor in a given cell system, Vabicaserin can act as a partial agonist.[4] Researchers should be aware of these off-target activities as they could potentially influence experimental outcomes.

Troubleshooting Guide for Unexpected Results

Issue 1: Non-Monotonic (Inverted U-Shaped) Dose-Response Curve Observed

Unexpected Result: You observe that the biological effect of Vabicaserin increases with concentration up to a certain point, and then decreases at higher concentrations, resulting in a bell-shaped or inverted U-shaped dose-response curve. This phenomenon was observed in a clinical trial for schizophrenia, where a 200 mg/day dose was more effective than a 400 mg/day dose.

Potential Causes and Troubleshooting Steps:

  • Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization (uncoupling from G-proteins) or downregulation (internalization of the receptor).

    • Troubleshooting:

      • Reduce the incubation time of Vabicaserin with your cells or tissue.

      • Perform a time-course experiment to identify the optimal incubation period before desensitization occurs.

      • Consider using a lower concentration range in your experiments.

  • Activation of Counter-Regulatory Pathways: At higher concentrations, Vabicaserin might activate secondary signaling pathways or feedback loops that oppose the primary effect.

    • Troubleshooting:

      • Investigate downstream signaling events beyond calcium mobilization, such as ERK phosphorylation, to see if different pathways are activated at different concentrations.

      • Use specific inhibitors for other signaling pathways that might be involved to dissect the mechanism.

  • Off-Target Effects: Although selective, at high concentrations, Vabicaserin's weak antagonist activity at 5-HT2A receptors or its complex interactions with 5-HT2B receptors could contribute to a complex dose-response relationship.[1]

    • Troubleshooting:

      • Use cell lines that do not express 5-HT2A or 5-HT2B receptors to confirm the effect is mediated by 5-HT2C.

      • Co-administer highly selective antagonists for 5-HT2A and 5-HT2B receptors to block potential off-target effects.

G start Unexpected Result: Non-Monotonic Dose-Response cause1 Potential Cause: Receptor Desensitization/ Downregulation start->cause1 cause2 Potential Cause: Activation of Counter- Regulatory Pathways start->cause2 cause3 Potential Cause: Off-Target Effects start->cause3 ts1a Troubleshooting: Reduce incubation time cause1->ts1a ts1b Troubleshooting: Perform time-course experiment cause1->ts1b ts2a Troubleshooting: Investigate alternative signaling pathways (e.g., ERK) cause2->ts2a ts2b Troubleshooting: Use specific inhibitors for other pathways cause2->ts2b ts3a Troubleshooting: Use receptor knockout/ knock-in cell lines cause3->ts3a ts3b Troubleshooting: Co-administer selective antagonists for off-targets cause3->ts3b

Troubleshooting a non-monotonic dose-response.
Issue 2: Lower than Expected Potency or Efficacy in Functional Assays

Unexpected Result: The EC50 value for Vabicaserin in your calcium mobilization assay is significantly higher than the reported values (around 8 nM), or the maximum effect (Emax) is lower than expected for a full agonist.[1]

Potential Causes and Troubleshooting Steps:

  • Suboptimal Assay Conditions:

    • Troubleshooting:

      • Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells can show reduced responsiveness.

      • Serum Presence: Serum components can sometimes interfere with GPCR signaling. Try performing the assay in a serum-free medium.

      • Reagent Quality: Verify the quality and concentration of your reagents, including the calcium-sensitive dye and Vabicaserin stock solution.

  • Low Receptor Expression: The cell line you are using may have low expression levels of the 5-HT2C receptor.

    • Troubleshooting:

      • Confirm receptor expression using a validated method like radioligand binding or western blot.

      • Consider using a cell line with higher or inducible expression of the 5-HT2C receptor.

  • Vabicaserin Degradation: Vabicaserin may be unstable under your experimental conditions.

    • Troubleshooting:

      • Prepare fresh stock solutions of Vabicaserin for each experiment.

      • Avoid repeated freeze-thaw cycles.

      • Protect the compound from light if it is light-sensitive.

Issue 3: High Background in Radioligand Binding Assays

Unexpected Result: The non-specific binding in your radioligand binding assay is a high percentage of the total binding, reducing the signal-to-noise ratio.

Potential Causes and Troubleshooting Steps:

  • Radioligand Sticking to Filters/Plates: The radioligand may be adsorbing to the filter paper or the walls of the assay plate.

    • Troubleshooting:

      • Pre-soak the filter paper in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

      • Include a detergent like 0.1% BSA in your wash buffer.

      • Use low-binding plates.

  • Poor Quality Membrane Preparation: The membrane preparation may contain contaminants or have a low density of the target receptor.

    • Troubleshooting:

      • Ensure thorough washing of the membranes during preparation to remove endogenous ligands and other interfering substances.

      • Optimize the protein concentration used in the assay.

  • Radioligand Degradation: The radioligand may have degraded, leading to "sticky" byproducts.

    • Troubleshooting:

      • Check the expiration date of the radioligand.

      • Store the radioligand according to the manufacturer's instructions.

Data Presentation

Table 1: In Vitro Pharmacological Profile of Vabicaserin

ParameterReceptorValueAssay TypeReference
Ki Human 5-HT2C3 nMRadioligand Binding[1]
Ki Human 5-HT2B14 nMRadioligand Binding[1]
IC50 Human 5-HT2A>1000 nMRadioligand Binding[1]
EC50 Human 5-HT2C8 nMCalcium Mobilization[1]
Emax Human 5-HT2C100%Calcium Mobilization[1]
IC50 Human 5-HT2B29 nMAntagonist Activity[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2C Receptor

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Membrane Preparation:

    • Use cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

    • Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • Total Binding: Add assay buffer, radioligand (e.g., [125I]-DOI or [3H]-mesulergine) at a concentration close to its Kd, and the membrane preparation.

    • Non-specific Binding: Add a high concentration of a non-labeled 5-HT2C ligand (e.g., 10 µM serotonin) to saturate the receptors, followed by the radioligand and membrane preparation.

    • Competitive Binding: Add serial dilutions of this compound, followed by the radioligand and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percent inhibition of specific binding against the log concentration of Vabicaserin to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 5-HT2C expressing membranes assay1 Add reagents to 96-well plate prep1->assay1 prep2 Prepare Vabicaserin serial dilutions prep2->assay1 prep3 Prepare radioligand and controls prep3->assay1 assay2 Incubate to reach equilibrium assay1->assay2 assay3 Filter and wash to separate bound and free ligand assay2->assay3 assay4 Count radioactivity assay3->assay4 analysis1 Calculate specific binding assay4->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3 G Vabicaserin Vabicaserin HT2CR 5-HT2C Receptor Vabicaserin->HT2CR Binds and Activates Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

References

Vabicaserin Hydrochloride In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Vabicaserin Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Vabicaserin is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist (Ki = 3 nM) and a 5-HT2B receptor antagonist (IC50 = 29 nM)[1]. It displays over 50-fold selectivity for the 5-HT2C receptor over a range of other serotonergic, noradrenergic, and dopaminergic receptors[2]. By activating 5-HT2C receptors, Vabicaserin can inhibit dopamine (B1211576) release in the mesolimbic pathway, which was the basis for its investigation as a treatment for the positive symptoms of schizophrenia[1]. It has also been shown to increase acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms[1].

Q2: What are the main challenges in the in vivo delivery of this compound?

While this compound has been administered orally in clinical trials in capsule form, preclinical researchers may face challenges with its solubility and stability when preparing liquid formulations for administration to animal models. Ensuring consistent bioavailability and minimizing vehicle-related side effects are also critical considerations.

Q3: What are some recommended starting points for vehicle selection for this compound in rodent studies?

For preclinical studies requiring liquid formulations, the choice of vehicle is critical. Based on its hydrochloride salt form, Vabicaserin is expected to have some aqueous solubility. However, for achieving higher concentrations or improving stability, various formulation strategies may be necessary. Below are some potential vehicle options, starting with the simplest:

  • Sterile Water or Saline: For lower concentrations where solubility is not a limiting factor. The pH of the solution should be checked and adjusted if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).

  • Aqueous Solutions with Solubilizing Agents: For higher concentrations, the use of co-solvents and other excipients may be required.

Vehicle ComponentConcentration RangePurpose
Polyethylene Glycol 400 (PEG400)10-60%Co-solvent to increase solubility.
Propylene (B89431) Glycol (PG)10-40%Co-solvent to increase solubility.
Tween® 80 or Kolliphor® EL1-10%Surfactant to improve wetting and prevent precipitation.
Captisol® (Sulfobutylether-β-cyclodextrin)10-30%Encapsulating agent to enhance solubility.
Dimethyl Sulfoxide (DMSO)<10%A strong organic solvent, but should be used with caution due to potential toxicity.

Note: It is crucial to perform small-scale formulation trials to determine the optimal vehicle for your desired concentration and route of administration. Always visually inspect the final formulation for clarity and absence of precipitation before administration.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Formulation and Administration Issues

Problem: Precipitation of this compound in the dosing solution.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution may not be optimal for solubility.

  • Troubleshooting Steps:

    • Decrease Concentration: If experimentally feasible, lower the concentration of this compound.

    • pH Adjustment: Check the pH of the final formulation. Since Vabicaserin is a basic compound, its solubility is pH-dependent. Adjusting the pH towards a more acidic range (e.g., pH 4-6) may improve solubility. However, ensure the final pH is tolerable for the chosen route of administration.

    • Co-solvent Addition: Incorporate a co-solvent such as PEG400 or propylene glycol into your vehicle.

    • Use of Surfactants: Add a non-ionic surfactant like Tween® 80 to aid in solubilization and prevent precipitation.

    • Sonication: Gentle sonication can help in dissolving the compound.

    • Warming: Gentle warming of the vehicle during preparation may improve solubility, but ensure the compound is stable at elevated temperatures. Allow the solution to cool to room temperature and check for precipitation before administration.

Problem: Animal distress or adverse reactions following administration.

  • Possible Cause: The vehicle itself may be causing irritation or toxicity. The volume or speed of administration may be inappropriate.

  • Troubleshooting Steps:

    • Vehicle Toxicity: If using a high percentage of organic co-solvents like DMSO or ethanol, consider reducing their concentration. Always run a vehicle-only control group to assess the effects of the formulation itself.

    • Administration Volume: Ensure the administered volume is within the recommended limits for the species and route of administration (e.g., for oral gavage in mice, a typical maximum is 10 mL/kg).

    • Administration Speed: Administer the formulation slowly and steadily to avoid rapid changes in local pH or osmolarity, which can cause discomfort.

    • Route of Administration: If oral gavage is causing distress, consider alternative routes such as subcutaneous or intraperitoneal injection, if appropriate for the experimental goals. Note that this will likely alter the pharmacokinetic profile.

Pharmacokinetic and Pharmacodynamic Issues

Problem: Low or variable bioavailability after oral administration.

  • Possible Cause: Poor absorption from the gastrointestinal tract. First-pass metabolism. Instability of the compound in the gastric environment.

  • Troubleshooting Steps:

    • Formulation Optimization: Improve the solubility of the compound in the GI tract by using a formulation with surfactants or absorption enhancers.

    • Fasting State: Administer the compound to fasted animals to reduce variability in gastric emptying and food-drug interactions.

    • Alternative Routes: If oral bioavailability remains an issue, consider parenteral routes of administration (e.g., subcutaneous, intraperitoneal, or intravenous) to bypass the GI tract and first-pass metabolism.

Problem: Unexpected or lack of efficacy at a given dose.

  • Possible Cause: Insufficient target engagement due to low exposure. Rapid metabolism and clearance. Off-target effects at higher concentrations.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma and brain concentrations of Vabicaserin after administration. This will help to correlate exposure with the observed pharmacological effects.

    • Dose-Response Study: Perform a dose-response study to establish the relationship between the administered dose and the desired effect.

    • Metabolite Analysis: Vabicaserin is known to be extensively metabolized[3]. Consider that metabolites may also have pharmacological activity or contribute to off-target effects.

Experimental Protocols

A detailed experimental protocol for a specific in vivo study would depend on the research question. However, a general workflow for preparing and administering this compound via oral gavage in mice is provided below.

Protocol: Preparation and Oral Gavage Administration of this compound in Mice

  • Materials:

    • This compound powder

    • Vehicle components (e.g., Sterile Water, PEG400, Tween® 80)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • pH meter

    • Animal scale

    • Oral gavage needles (20-22 gauge, with a ball tip)

    • 1 mL syringes

  • Vehicle Preparation (Example: 10% PEG400, 5% Tween® 80 in Sterile Water):

    • In a sterile container, add 10 mL of PEG400 and 5 mL of Tween® 80 to 85 mL of sterile water.

    • Mix thoroughly by vortexing until a clear, homogenous solution is formed.

  • This compound Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder and place it in a sterile tube.

    • Add a small amount of the prepared vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure complete dissolution. Gentle sonication can be used if necessary.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

    • Measure the pH of the final solution and adjust if necessary using sterile HCl or NaOH solutions.

  • Oral Gavage Procedure:

    • Weigh each mouse to determine the correct dosing volume.

    • Properly restrain the mouse to ensure its head and body are in a straight line.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress after the procedure.

Visualizations

Vabicaserin_Signaling_Pathway Vabicaserin Vabicaserin HCl HT2C_Receptor 5-HT2C Receptor Vabicaserin->HT2C_Receptor Binds and Activates Gq_Protein Gq Protein Activation HT2C_Receptor->Gq_Protein Mesolimbic_Pathway Mesolimbic Pathway HT2C_Receptor->Mesolimbic_Pathway Modulates PFC Prefrontal Cortex HT2C_Receptor->PFC Modulates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Dopamine_Release Dopamine Release (Inhibition) Mesolimbic_Pathway->Dopamine_Release ACh_Glu_Release Acetylcholine & Glutamate Release (Increase) PFC->ACh_Glu_Release

Caption: Vabicaserin HCl signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Formulation Formulation Development (Vehicle Selection, Solubility Check) Dose_Calc Dose Calculation (Based on animal weight) Formulation->Dose_Calc Administration Vabicaserin Administration (e.g., Oral Gavage) Dose_Calc->Administration Animal_Prep Animal Preparation (Acclimation, Fasting) Animal_Prep->Administration Monitoring Behavioral/Physiological Monitoring Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis Troubleshooting_Tree Start Issue Encountered Precipitation Precipitation in Dosing Solution? Start->Precipitation Adverse_Reaction Adverse Reaction in Animal? Start->Adverse_Reaction Low_Bioavailability Low/Variable Bioavailability? Start->Low_Bioavailability Precipitation->Adverse_Reaction No Solubility_Actions Adjust pH Add Co-solvents/Surfactants Decrease Concentration Precipitation->Solubility_Actions Yes Adverse_Reaction->Low_Bioavailability No Vehicle_Actions Check Vehicle Toxicity Reduce Admin Volume/Speed Change Admin Route Adverse_Reaction->Vehicle_Actions Yes Formulation_Actions Optimize Formulation (e.g., with enhancers) Administer to Fasted Animals Consider Parenteral Route Low_Bioavailability->Formulation_Actions Yes Success Issue Resolved Solubility_Actions->Success Vehicle_Actions->Success Formulation_Actions->Success

References

Vabicaserin Hydrochloride dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Vabicaserin (B107045) Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving Vabicaserin Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vabicaserin?

A1: Vabicaserin is a potent and selective full agonist for the serotonin (B10506) 5-HT2C receptor.[1][2] By activating this receptor, it modulates various downstream signaling pathways. It also acts as an antagonist at the 5-HT2B receptor and has very weak antagonistic activity at the 5-HT2A receptor.[1] Its high affinity and functional potency at the 5-HT2C receptor are key to its pharmacological effects.[1][2]

Q2: What are the key binding and functional parameters for Vabicaserin?

A2: Vabicaserin exhibits high affinity for the human 5-HT2C receptor with a Ki of 3 nM.[1][2] In functional assays, such as those measuring calcium mobilization in cells expressing the 5-HT2C receptor, it demonstrates an EC50 of 8 nM and acts as a full agonist, achieving 100% of the maximal response relative to serotonin.[1][2]

Q3: What signaling pathway is activated by Vabicaserin?

A3: As a 5-HT2C receptor agonist, Vabicaserin primarily activates the Gq/G11 signaling pathway. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a common readout in functional assays.[3][4]

Q4: Has Vabicaserin been used in clinical trials, and what were the administered doses?

A4: Yes, Vabicaserin was investigated in clinical trials for schizophrenia.[5][6] In a 6-week trial, patients were administered doses of 200 mg/day and 400 mg/day.[5][6] The 200 mg/day dose showed some efficacy, whereas the 400 mg/day dose did not show significant improvement over placebo.[5]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for Vabicaserin.

Table 1: Receptor Binding and Functional Potency of Vabicaserin

ParameterReceptorValueSpeciesReference
Ki (Binding Affinity)5-HT2C3 nMHuman[1][2]
EC50 (Functional Potency)5-HT2C8 nMHuman[1][2]
Intrinsic Activity (Emax) 5-HT2C100% (Full Agonist)Human[2]
IC50 (Antagonist Activity)5-HT2B29 nMHuman[1]
IC50 (Antagonist Activity)5-HT2A1,650 nMHuman[1]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is a standard method for determining the functional potency (EC50) of Vabicaserin at the 5-HT2C receptor.

Objective: To measure the Vabicaserin-induced increase in intracellular calcium in cells stably expressing the human 5-HT2C receptor.

Materials:

  • HEK293 or CHO cells stably transfected with the human 5-HT2C receptor.[4]

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed the 5-HT2C expressing cells into the assay plates at a predetermined density (e.g., 25,000 cells/well) and allow them to adhere overnight.[7]

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye solution as per the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.[4]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. It is crucial to include a vehicle control (buffer with the same final concentration of DMSO) and a positive control (a saturating concentration of serotonin).

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, add the Vabicaserin dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • For each well, calculate the maximum change in fluorescence from baseline.

    • Normalize the data by setting the vehicle control response to 0% and the maximal serotonin response to 100%.

    • Plot the normalized response against the logarithm of the Vabicaserin concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Troubleshooting Guide

Q: My dose-response curve is showing high variability between replicate wells. What could be the cause?

A: High variability can stem from several sources:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to get a consistent cell number in each well.

  • Compound Precipitation: this compound is a chemical compound; at high concentrations, it may precipitate in aqueous assay buffers. Visually inspect your highest concentration dilutions for any precipitate. Consider preparing stock solutions in a suitable solvent like DMSO and ensuring the final solvent concentration is low and consistent across all wells.

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially for serial dilutions and additions to the plate.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubations.

Q: The EC50 value I obtained is significantly different from the published value of ~8 nM. Why might this be?

A: Discrepancies in EC50 values are common and can be attributed to:

  • Cell Line Differences: The level of receptor expression can significantly impact the measured potency. A cell line with very high 5-HT2C receptor expression may yield a lower (more potent) EC50 value.[2]

  • Assay Conditions: Factors like incubation time, temperature, and buffer composition can all influence results. Ensure your protocol is consistent.

  • Reagent Quality: Verify the identity and purity of your this compound stock. Degradation of the compound can lead to a loss of potency.

  • Cell Passage Number: Use cells with a consistent and low passage number. Prolonged culturing can lead to changes in receptor expression and signaling efficiency.

Q: My dose-response curve does not reach a plateau (100% Emax) at the highest concentrations tested. What should I do?

A: This suggests you may not have reached a saturating dose.

  • Extend Concentration Range: If possible, test higher concentrations of Vabicaserin.

  • Check Compound Solubility: As mentioned, the compound may be precipitating at high concentrations, preventing a true maximal response from being achieved.

  • Partial Agonism: While Vabicaserin is reported as a full agonist, its activity can appear partial if the assay system has low receptor expression or inefficient signaling coupling. Confirm the maximal response in your system using a known full agonist like serotonin.

Visualizations

Signaling Pathway

Vabicaserin_Signaling Vabicaserin Vabicaserin Receptor 5-HT2C Receptor Vabicaserin->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Triggers

Caption: Vabicaserin activates the 5-HT2C receptor, leading to Gq protein-mediated PLC activation and subsequent intracellular calcium release.

Experimental Workflow

Dose_Response_Workflow start Start seed 1. Seed 5-HT2C Cells into Assay Plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 load_dye 3. Load Cells with Calcium-Sensitive Dye incubate1->load_dye prep_compound 4. Prepare Serial Dilution of Vabicaserin load_dye->prep_compound measure 5. Measure Fluorescence (Baseline & Post-Addition) prep_compound->measure analyze 6. Analyze Data: Normalize & Fit Curve measure->analyze results Determine EC50 & Emax analyze->results end_node End results->end_node

Caption: A typical experimental workflow for determining the dose-response curve of Vabicaserin in a cell-based calcium flux assay.

Troubleshooting Logic

Troubleshooting_Flowchart start Unexpected Result in Dose-Response Curve? high_var High Variability? start->high_var e.g., Large Error Bars check_seeding Review Cell Seeding Protocol high_var->check_seeding Yes wrong_ec50 EC50 Differs from Literature? high_var->wrong_ec50 No check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting check_cells Confirm Cell Line Identity & Passage # wrong_ec50->check_cells Yes no_plateau No Saturation/ Low Emax? wrong_ec50->no_plateau No check_reagents Verify Compound Purity & Concentration check_cells->check_reagents check_conc Extend Dose Range & Check Solubility no_plateau->check_conc Yes check_system Confirm System Response with Positive Control (5-HT) check_conc->check_system

Caption: A decision-making flowchart to troubleshoot common issues encountered during dose-response experiments.

References

Vabicaserin Hydrochloride Binding Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vabicaserin Hydrochloride binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective serotonin (B10506) 5-HT2C receptor agonist.[1][2][3] It exhibits high affinity for the 5-HT2C receptor and is used in research to study the role of this receptor in various physiological processes.

Q2: What are the reported binding affinities of Vabicaserin for serotonin receptors?

Vabicaserin is a potent 5-HT2C receptor agonist with a reported Ki value of approximately 3 nM.[1][2] It shows significantly lower affinity for other serotonin receptor subtypes, such as 5-HT2B, for which the binding affinity is reported to be around 14 nM.[2]

Quantitative Data Summary

For ease of comparison, the binding affinities of Vabicaserin for various serotonin receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki)Reference
5-HT2C~3 nM[1][2]
5-HT2B~14 nM[2]
5-HT2A>50-fold selectivity over 5-HT2C[2]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound binding assays.

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can obscure the specific binding signal, leading to inaccurate results.[4][5]

Q: My assay is showing high non-specific binding. What are the common causes and how can I reduce it?

A: High non-specific binding is a frequent issue in radioligand binding assays and can be caused by several factors:[4]

  • Radioligand Issues: The radiolabeled Vabicaserin or the competing radioligand may be of low purity or may have degraded. Hydrophobic ligands also tend to exhibit higher non-specific binding.[4]

    • Solution: Ensure the radioligand is of high purity (>90%).[6] If hydrophobicity is an issue, consider modifications to the assay buffer.[6]

  • Receptor Preparation: An excessive amount of membrane protein can increase non-specific binding sites.[4]

    • Solution: Titrate the amount of membrane protein to find the optimal concentration that provides a good signal-to-noise ratio. A typical range is 100-500 µg of membrane protein per assay tube.[4]

  • Assay Conditions: The choice of filters, plates, and washing procedure can significantly impact non-specific binding.

    • Solution:

      • Pre-soak filters in a blocking agent like polyethyleneimine (PEI).[4]

      • Use low-protein-binding plates.

      • Optimize the washing steps by increasing the number of washes or using ice-cold wash buffer.[4]

Issue 2: Low or No Specific Binding

Q: I am not observing a clear specific binding signal. What could be the problem?

A: A lack of a discernible specific binding signal can be due to several factors:

  • Inactive Receptor: The 5-HT2C receptors in your preparation may be degraded or inactive.

    • Solution: Ensure proper storage and handling of the receptor preparation. Perform quality control checks to confirm receptor integrity.

  • Low Receptor Density: The tissue or cell line used may have a low expression of the 5-HT2C receptor.

    • Solution: Use a cell line known to express high levels of the 5-HT2C receptor or a tissue known to have high receptor density.

  • Suboptimal Radioligand Concentration: The concentration of the radioligand may be too low to detect a signal.

    • Solution: Use a radioligand concentration at or below the Kd value as a starting point and optimize from there.[4]

Experimental Protocols

Protocol: 5-HT2C Receptor Competition Binding Assay with Vabicaserin

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.[7]

  • Radioligand: e.g., [3H]-Mesulergine or [125I]-(2,5-dimethoxy)phenylisopropylamine.

  • Unlabeled Competitor: this compound.

  • Receptor Source: Membranes from cells expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

  • Non-specific Binding Control: A high concentration of a known 5-HT2C antagonist (e.g., Mianserin).

  • 96-well low-protein-binding plates.

  • Glass fiber filters (pre-soaked in 0.5% PEI).

  • Scintillation fluid and a scintillation counter.

2. Membrane Preparation:

  • Homogenize cells or tissue in cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet with fresh buffer.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

3. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.

    • Competition: Receptor membranes + radioligand + varying concentrations of Vabicaserin.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of Vabicaserin.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the Ki value for Vabicaserin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

5-HT2C Receptor Signaling Pathway

G 5-HT2C Receptor Signaling Pathway Vabicaserin Vabicaserin (Agonist) HT2CR 5-HT2C Receptor Vabicaserin->HT2CR Binds to Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Vabicaserin activates the 5-HT2C receptor, leading to downstream signaling.

Experimental Workflow for a Competition Binding Assay

G Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Ligands, Membranes) Incubation Incubate (Receptor + Radioligand +/- Vabicaserin) Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis G Troubleshooting High Non-Specific Binding cluster_causes Potential Causes cluster_solutions Solutions High_NSB High Non-Specific Binding Detected Radioligand_Issues Radioligand Issues? High_NSB->Radioligand_Issues Receptor_Issues Receptor Prep Issues? High_NSB->Receptor_Issues Assay_Issues Assay Condition Issues? High_NSB->Assay_Issues Check_Purity Check Radioligand Purity Radioligand_Issues->Check_Purity Yes Optimize_Conc Optimize Protein Concentration Receptor_Issues->Optimize_Conc Yes Optimize_Wash Optimize Washing Steps Assay_Issues->Optimize_Wash Yes Use_Blockers Use Blocking Agents (PEI) Assay_Issues->Use_Blockers Yes

References

Validation & Comparative

Vabicaserin Hydrochloride: A Comparative Analysis of a Selective 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vabicaserin Hydrochloride against other selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists. The following sections detail the pharmacological profiles, supported by experimental data, and outline the methodologies used for their determination.

The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a range of disorders, including schizophrenia, obesity, and epilepsy. Agonism at this receptor is known to modulate dopaminergic and serotonergic pathways. This compound emerged as a potent and selective 5-HT2C receptor agonist, showing promise in early clinical development for schizophrenia before its discontinuation. This guide compares its in vitro pharmacological properties with those of other notable 5-HT2C agonists: Lorcaserin, a formerly approved anti-obesity agent; WAY-163909, a research compound with antipsychotic-like activity; and Bexicaserin (B12384979), a novel agonist in development for epilepsy.

Quantitative Pharmacological Comparison

The in vitro potency and selectivity of this compound and its counterparts are summarized in the tables below. These data are crucial for understanding the therapeutic potential and possible off-target effects of these compounds.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

Compound5-HT2C Ki (nM)5-HT2C EC50 (nM)5-HT2A Ki (nM) / IC50 (nM)5-HT2B Ki (nM) / IC50 (nM)
Vabicaserin 3[1]8[1]1,650 (IC50)[1]14 (Ki), 29 (IC50, antagonist)[1]
Lorcaserin 15[2]-~270 (18-fold selective)~1560 (104-fold selective)
WAY-163909 10.5[3]8[3][4]212 (IC50, 20-fold selective)[3][5]485 (IC50, 46-fold selective)[3][5]
Bexicaserin 13-44[1][5]3-42[1][6]>100-fold selective>100-fold selective

Note: Ki represents the binding affinity, with lower values indicating higher affinity. EC50 is the concentration of an agonist that gives half-maximal response, with lower values indicating greater potency. Selectivity is expressed as a fold-difference in affinity/potency compared to the 5-HT2C receptor.

Signaling Pathway and Experimental Workflow

To contextualize the data, the following diagrams illustrate the canonical 5-HT2C receptor signaling pathway and a typical experimental workflow for characterizing novel 5-HT2C agonists.

Gq_Signaling_Pathway Agonist 5-HT2C Agonist (e.g., Vabicaserin) Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds to Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Canonical 5-HT2C receptor Gq signaling pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Test Compound BindingAssay Radioligand Binding Assay (Determine Ki) Compound->BindingAssay FunctionalAssay Calcium Mobilization Assay (Determine EC50) BindingAssay->FunctionalAssay SelectivityPanel Selectivity Screening (Binding at other receptors) FunctionalAssay->SelectivityPanel AnimalModels Animal Models of Disease (e.g., feeding studies, psychosis models) SelectivityPanel->AnimalModels PKPD Pharmacokinetics/ Pharmacodynamics AnimalModels->PKPD LeadOpt Lead Optimization PKPD->LeadOpt

Caption: Experimental workflow for 5-HT2C agonist evaluation.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard practices in pharmacological research.

Radioligand Binding Assay (for determination of Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.

  • Assay Procedure:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine or [¹²⁵I]-DOI for 5-HT2 receptors).

    • Increasing concentrations of the unlabeled test compound (e.g., Vabicaserin) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determination of EC50)

This functional assay measures the ability of an agonist to activate the 5-HT2C receptor, which is coupled to the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

  • Cell Preparation:

    • Cells stably expressing the human 5-HT2C receptor are plated in a 96- or 384-well black-walled, clear-bottom plate and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The dye is allowed to de-esterify within the cells during an incubation period (e.g., 30-60 minutes at 37°C).

  • Assay Procedure:

    • The cell plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of the compound.

    • Increasing concentrations of the test agonist (e.g., Vabicaserin) are automatically added to the wells.

    • The fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium upon receptor activation.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

Concluding Remarks

This compound demonstrates high potency and selectivity for the 5-HT2C receptor, with a Ki of 3 nM and an EC50 of 8 nM.[1] Its selectivity against the 5-HT2A receptor is particularly noteworthy, which is a desirable trait for avoiding potential hallucinogenic effects associated with 5-HT2A agonism. While it shows some affinity for the 5-HT2B receptor, it acts as an antagonist at this site, which is a critical safety feature for mitigating the risk of cardiac valvulopathy linked to 5-HT2B agonism.[1]

In comparison, Lorcaserin, WAY-163909, and Bexicaserin also exhibit selectivity for the 5-HT2C receptor, though their specific pharmacological profiles differ. Lorcaserin has a lower affinity for the 5-HT2C receptor compared to Vabicaserin.[2] WAY-163909 shows comparable potency to Vabicaserin but with slightly lower selectivity over the 5-HT2A and 5-HT2B receptors.[3][4][5] Bexicaserin displays high selectivity, which is advantageous for minimizing off-target effects.[1][5]

The data presented in this guide, derived from standardized in vitro assays, provide a basis for the comparative assessment of these 5-HT2C receptor agonists. Such comparisons are fundamental in the field of drug discovery and development for the rational design of novel therapeutics with improved efficacy and safety profiles. Although the clinical development of Vabicaserin was halted, its pharmacological profile serves as a valuable benchmark for the ongoing development of new 5-HT2C receptor modulators.

References

A Comparative In Vivo Analysis of Vabicaserin Hydrochloride and Lorcaserin for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo profiles of two selective serotonin (B10506) 2C (5-HT2C) receptor agonists, Vabicaserin Hydrochloride and Lorcaserin. The information is intended to assist researchers in understanding the pharmacological distinctions between these compounds and to provide detailed experimental context for future studies. While both agents target the 5-HT2C receptor, a key modulator of appetite and mood, their development histories and selectivity profiles present different considerations for research applications. Lorcaserin was formerly approved for weight management, whereas Vabicaserin was primarily investigated as an antipsychotic and anorectic.

Mechanism of Action and Receptor Selectivity

Both Vabicaserin and Lorcaserin exert their primary pharmacological effects by acting as agonists at the 5-HT2C receptor. Activation of these receptors, particularly in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, is believed to mediate the anorectic effects of these compounds. However, their selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, namely 5-HT2A and 5-HT2B, is a critical differentiating factor. Off-target activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.

Receptor Binding Affinity and Selectivity

The following table summarizes the available data on the receptor binding affinities (Ki) and functional selectivity of this compound and Lorcaserin.

Compound5-HT2C Ki (nM)5-HT2B Ki (nM)Selectivity (over 5-HT2A)Selectivity (over 5-HT2B)
Vabicaserin 3[1]14[1]Antagonist activity at 5-HT2AAntagonist or weak partial agonist activity at 5-HT2B[1]
Lorcaserin ~15-30Not explicitly stated18-fold (functional selectivity)104-fold (functional selectivity)

Note: Direct head-to-head comparative binding studies under identical experimental conditions were not available in the public domain. The data presented is compiled from separate preclinical investigations.

In Vivo Efficacy: Effects on Food Intake and Body Weight

In vivo studies in rodent models are crucial for evaluating the anorectic potential of 5-HT2C agonists. These studies typically measure the reduction in food intake and the subsequent impact on body weight over time.

Lorcaserin: In Vivo Data

Lorcaserin has been evaluated in several preclinical models of obesity. In diet-induced obese (DIO) rats, chronic administration of Lorcaserin has been shown to dose-dependently reduce food intake and body weight gain.

Animal ModelDose and AdministrationKey Findings
Diet-Induced Obese (DIO) Rats1-2 mg/kg, subcutaneous, twice daily for 28 daysSignificantly reduced percentage body weight gain compared to vehicle-treated controls. This was attributed to a selective reduction in body fat mass. Modest effects on overall food intake were observed.
Fasted RatsAcute administrationED50 for reduction of food intake was determined to be 2.6 mg/kg.

Note: While Vabicaserin was also investigated for its anorectic properties, specific in vivo dose-response data detailing its effects on food intake and body weight in rodent models were not available in the public domain at the time of this review. One study noted that a series of Vabicaserin analogs "significantly reduced acute food intake in the rat," suggesting such effects are present within this chemical class.

Experimental Protocols

To ensure the reproducibility and comparability of in vivo studies, detailed experimental protocols are essential. Below is a synthesized protocol for assessing the effects of a test compound on food intake and body weight in a rodent model, based on common practices in the field.

Protocol: Measurement of Food Intake and Body Weight in Rodents

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals should be individually housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) to allow for accurate measurement of individual food intake.

  • Acclimation: Allow at least one week of acclimation to the housing conditions before the start of the experiment.

2. Diet:

  • A standard chow diet or a high-fat diet (to induce obesity, if required) should be provided. The specific diet composition should be consistent throughout the study.

3. Drug Preparation and Administration:

  • Vehicle: The test compounds (this compound or Lorcaserin) and the vehicle control should be prepared fresh daily. The choice of vehicle will depend on the solubility of the compound (e.g., saline, sterile water, or a specific suspension).

  • Route of Administration: The route should be consistent with previous studies to allow for comparison. Common routes include oral gavage (PO), subcutaneous (SC), or intraperitoneal (IP) injection.

  • Dosing: A dose-response study design is recommended to determine the ED50 for food intake reduction.

4. Experimental Procedure:

  • Baseline Measurement: For several days prior to the first drug administration, measure and record the daily food intake and body weight of each animal to establish a stable baseline.

  • Fasting (for acute studies): If assessing the effect on refeeding after a fast, animals are typically fasted overnight (approximately 16-18 hours) with free access to water.

  • Drug Administration: Administer the test compound or vehicle at a consistent time each day.

  • Food Intake Measurement:

    • Pre-weigh the food hopper before placing it in the cage.

    • At specified time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours for acute studies; daily for chronic studies), remove the food hopper and weigh it again.

    • The difference in weight represents the food consumed. Account for any spillage by placing a collection tray under the hopper.

  • Body Weight Measurement:

    • Weigh each animal daily at the same time, typically before drug administration.

5. Data Analysis:

  • Calculate the cumulative food intake at each time point.

  • Express food intake as grams consumed or as a percentage of the baseline intake.

  • Calculate the change in body weight from baseline.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between treatment groups.

Signaling Pathways and Visualizations

The anorectic effects of Vabicaserin and Lorcaserin are mediated through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

5-HT2C_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Vabicaserin or Lorcaserin Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Modulation of Neuronal Activity (e.g., in POMC neurons) Ca2->Cellular_Response Influences ERK ERK Activation PKC->ERK Leads to ERK->Cellular_Response Influences

Caption: 5-HT2C Receptor Signaling Pathway

The binding of Vabicaserin or Lorcaserin to the 5-HT2C receptor initiates a cascade of intracellular events. The activated Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of other downstream pathways, such as the extracellular signal-regulated kinase (ERK) pathway, ultimately modulating neuronal activity and contributing to the observed physiological effects.

Experimental Workflow for In Vivo Comparison

In_Vivo_Comparison_Workflow start Start: Select Animal Model (e.g., Diet-Induced Obese Rats) acclimation Acclimation and Baseline Measurement (Food Intake & Body Weight) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Lorcaserin (Multiple Doses) randomization->group2 group3 Group 3: Vabicaserin (Multiple Doses) randomization->group3 administration Chronic Daily Administration (e.g., 28 days) group1->administration group2->administration group3->administration daily_monitoring Daily Monitoring: - Food Intake - Body Weight - Clinical Observations administration->daily_monitoring data_collection Data Collection and Analysis daily_monitoring->data_collection end End: Comparative Efficacy and Safety Assessment data_collection->end

Caption: Experimental Workflow for In Vivo Comparison

This workflow outlines the key steps for a robust in vivo comparison of Vabicaserin and Lorcaserin. The process begins with the selection of an appropriate animal model, followed by a baseline data collection period. Animals are then randomized into treatment groups to receive either the vehicle control or varying doses of the test compounds. Throughout the administration period, key parameters such as food intake and body weight are monitored daily. The collected data is then analyzed to provide a comparative assessment of the efficacy and potential side effects of the two drugs.

Conclusion

This compound and Lorcaserin are both potent 5-HT2C receptor agonists with demonstrated anorectic potential. Lorcaserin has a well-documented in vivo profile of reducing food intake and body weight in preclinical models. While Vabicaserin also shows promise as an anorectic agent, publicly available, quantitative in vivo data to facilitate a direct comparison of its efficacy with Lorcaserin is limited. The provided experimental protocols and signaling pathway information offer a framework for researchers to conduct further comparative studies. Future head-to-head in vivo experiments are warranted to fully elucidate the comparative pharmacological profiles of these two compounds.

References

Vabicaserin Hydrochloride: A Comparative Analysis Against Atypical Antipsychotics in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy and safety profile of Vabicaserin Hydrochloride against a range of commonly prescribed atypical antipsychotics for the treatment of schizophrenia. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and underlying pharmacological mechanisms.

Executive Summary

This compound, a potent and selective 5-HT2C receptor agonist, presents a novel mechanism of action for the treatment of schizophrenia. Clinical trial data suggests Vabicaserin offers comparable efficacy to some atypical antipsychotics, particularly in addressing the positive symptoms of schizophrenia, with a potentially advantageous safety profile, most notably the absence of weight gain. Atypical antipsychotics, in contrast, exhibit a broader spectrum of receptor activity, primarily characterized by dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. While effective, this class of drugs is often associated with metabolic side effects and extrapyramidal symptoms. This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the distinct signaling pathways to provide a clear, evidence-based comparison.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of Vabicaserin and atypical antipsychotics stem from their distinct interactions with neurotransmitter systems in the brain.

This compound: As a selective 5-HT2C receptor full agonist, Vabicaserin's primary mechanism involves the activation of these receptors. This activation is thought to inhibit dopamine release in the mesolimbic pathway, a key neural circuit implicated in the positive symptoms of schizophrenia.[1] This targeted approach aims to alleviate psychosis without significantly impacting dopamine levels in other brain regions, potentially reducing the risk of motor side effects.

Vabicaserin_Pathway Vabicaserin Vabicaserin Hydrochloride HTR2C 5-HT2C Receptor Vabicaserin->HTR2C Binds & Activates Gq_G11 Gq/G11 Protein HTR2C->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Dopamine_Inhibition Inhibition of Dopamine Release (Mesolimbic Pathway) Ca_Release->Dopamine_Inhibition PKC->Dopamine_Inhibition Therapeutic_Effect Alleviation of Positive Symptoms Dopamine_Inhibition->Therapeutic_Effect

Vabicaserin's 5-HT2C Agonist Signaling Pathway

Atypical Antipsychotics: This class of drugs, including olanzapine, risperidone, aripiprazole, quetiapine, and ziprasidone, generally functions through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[2][3][4][5][6] The blockade of D2 receptors in the mesolimbic pathway is crucial for their antipsychotic effect on positive symptoms.[3][7] The simultaneous antagonism of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially improving negative and cognitive symptoms and mitigating extrapyramidal side effects.[2][4][8]

Atypical_Antipsychotics_Pathway cluster_mesolimbic Mesolimbic Pathway cluster_mesocortical Mesocortical Pathway D2_Meso Dopamine D2 Receptor Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_Meso->Positive_Symptoms (Hyperactivity leads to) D2_Blockade_Effect Reduction of Positive Symptoms Atypical_Antipsychotics_Meso Atypical Antipsychotics Atypical_Antipsychotics_Meso->D2_Meso Antagonism 5HT2A_Meso Serotonin 5-HT2A Receptor Negative_Cognitive Negative & Cognitive Symptoms 5HT2A_Meso->Negative_Cognitive (Dysfunction contributes to) 5HT2A_Blockade_Effect Potential Improvement of Negative & Cognitive Symptoms & Reduced EPS Risk Atypical_Antipsychotics_MesoCort Atypical Antipsychotics Atypical_Antipsychotics_MesoCort->5HT2A_Meso Antagonism

General Signaling Pathway of Atypical Antipsychotics

Comparative Efficacy: Clinical Trial Data

The following tables summarize the efficacy of this compound in comparison to several atypical antipsychotics, based on data from key clinical trials. The primary efficacy measure cited is the Positive and Negative Syndrome Scale (PANSS), a widely used instrument for assessing the severity of symptoms in schizophrenia.

Table 1: Change in PANSS Total Score from Baseline
DrugDosageStudy DurationMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Comparator (Mean Change)
Vabicaserin 200 mg/day6 weeksSignificant Improvement vs. PlaceboWorsenedOlanzapine (15 mg/day): Significant Improvement vs. Placebo
Vabicaserin 400 mg/day6 weeksTrend toward improvementWorsenedOlanzapine (15 mg/day): Significant Improvement vs. Placebo
Olanzapine 15 mg/day6 weeksSignificant Improvement vs. PlaceboWorsened-
Risperidone 3.5-6 mg/day8 weeksSignificant Improvement-Lower dose Risperidone
Aripiprazole 15 mg/day4 weeks-23.5-13.6Haloperidol (10 mg/day): -21.4
Aripiprazole 30 mg/day4 weeks-24.6-13.6Haloperidol (10 mg/day): -21.4
Quetiapine 400 mg/day6 weeks-27.31-19.15-
Quetiapine 800 mg/day6 weeks-28.44-19.15-
Ziprasidone 120-160 mg/day8 weeksSignificant Improvement--

Note: Direct head-to-head comparison data is limited. The data presented is from separate placebo-controlled or active-comparator trials.

Table 2: Efficacy on Positive and Negative Symptoms (PANSS Subscales)
DrugDosagePANSS Positive SubscalePANSS Negative Subscale
Vabicaserin 200 mg/daySignificant improvement vs. placeboSignificant improvement over baseline
Vabicaserin 400 mg/dayNon-significant decrease vs. placeboSignificant improvement over baseline
Olanzapine 15 mg/daySignificant improvement vs. placeboData not specified in source
Risperidone 9.4 mg/day (mean)Improvement in long-term studyImprovement in long-term study
Aripiprazole 15 mg/daySignificant improvement vs. placeboSignificant improvement vs. placebo
Quetiapine 600 mg/dayImprovement notedImprovement noted
Ziprasidone 120-160 mg/daySignificant improvementSignificant improvement

Safety and Tolerability Profile

A key differentiator for Vabicaserin in clinical trials has been its favorable safety and tolerability profile, particularly concerning metabolic side effects.

Table 3: Key Adverse Events
Adverse EventVabicaserin (200/400 mg/day)Olanzapine (15 mg/day)RisperidoneAripiprazoleQuetiapineZiprasidone
Weight Gain No significant weight gain[9]Caused weight gain[9]Can cause weight gainLower risk of weight gainCan cause weight gainLower risk of weight gain
Extrapyramidal Symptoms (EPS) Well tolerated with no significant safety signals[9]Can cause EPSDose-dependent risk of EPSLower risk of EPSLower risk of EPSLower risk of EPS
Prolactin Elevation Data not specifiedCan cause prolactin elevationHigh risk of prolactin elevationNo significant effectMinimal effectMinimal effect
Sedation Well toleratedCan cause sedationCan cause sedationCan cause sedationHigh incidence of sedationCan cause sedation
QTc Prolongation No significant safety signals[9]Minimal riskMinimal riskMinimal riskMinimal riskPotential for QTc prolongation

Experimental Protocols: Key Clinical Trial Methodologies

The data presented in this guide is derived from randomized, controlled clinical trials. The following provides an overview of the methodology for the pivotal Vabicaserin trial and a general framework for atypical antipsychotic trials.

This compound: NCT00265551[9][10]
  • Study Design: A 6-week, randomized, double-blind, placebo-controlled, comparator-referenced trial.

  • Patient Population: 314 hospitalized adult subjects with acute schizophrenia.

  • Inclusion Criteria: Patients experiencing an acute exacerbation of schizophrenia.

  • Exclusion Criteria: Standard exclusions for antipsychotic trials, including significant medical comorbidities.

  • Treatment Arms:

    • Vabicaserin 200 mg/day

    • Vabicaserin 400 mg/day

    • Olanzapine 15 mg/day (active comparator)

    • Placebo

  • Primary Endpoint: Change from baseline in the PANSS Positive Subscale score (centrally rated).

  • Secondary Endpoints: Changes in PANSS Total and Negative Subscale scores, Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) scores.

  • Safety Assessments: Monitoring of adverse events, weight, vital signs, and laboratory parameters.

Vabicaserin_Trial_Workflow Start Patient Screening (Acute Schizophrenia) Randomization Randomization (n=314) Start->Randomization Group_V200 Vabicaserin 200 mg/day Randomization->Group_V200 Group_V400 Vabicaserin 400 mg/day Randomization->Group_V400 Group_Olan Olanzapine 15 mg/day Randomization->Group_Olan Group_Pla Placebo Randomization->Group_Pla Treatment 6-Week Double-Blind Treatment Period Group_V200->Treatment Group_V400->Treatment Group_Olan->Treatment Group_Pla->Treatment Endpoint Primary & Secondary Endpoint Assessment (PANSS, CGI, BPRS) Treatment->Endpoint Safety Safety & Tolerability Monitoring Treatment->Safety Analysis Data Analysis Endpoint->Analysis Safety->Analysis

Experimental Workflow for NCT00265551
General Methodology for Atypical Antipsychotic Trials

Clinical trials for atypical antipsychotics typically follow a similar structure to the Vabicaserin trial. Key features often include:

  • Design: Randomized, double-blind, placebo-controlled, and often include an active comparator arm (e.g., another atypical or a first-generation antipsychotic like haloperidol).

  • Duration: Acute efficacy studies are commonly 4 to 8 weeks in duration. Long-term maintenance studies can extend for a year or more.

  • Population: Patients diagnosed with schizophrenia according to DSM criteria, often experiencing an acute exacerbation of psychotic symptoms.

  • Endpoints: The primary efficacy endpoint is almost universally the change from baseline in the PANSS total score. Secondary endpoints include changes in PANSS subscales, CGI scores, and measures of social and cognitive functioning.

  • Safety: Comprehensive monitoring for adverse events, with a particular focus on weight gain, metabolic changes (glucose and lipids), extrapyramidal symptoms, and prolactin levels.

Conclusion

This compound, with its selective 5-HT2C agonist mechanism, demonstrates efficacy in treating the positive symptoms of schizophrenia, comparable in some measures to the atypical antipsychotic olanzapine. Its primary advantage appears to be a favorable safety profile, particularly the lack of associated weight gain. Atypical antipsychotics, while effective across a broader range of symptoms for some patients, carry a greater risk of metabolic and other side effects.

The choice of antipsychotic medication requires a careful consideration of the individual patient's symptom profile, comorbidities, and tolerability to potential side effects. The distinct mechanism of action of Vabicaserin may offer a valuable therapeutic alternative for patients with schizophrenia, especially those for whom the metabolic side effects of current atypical antipsychotics are a significant concern. Further head-to-head comparative studies would be beneficial to more definitively establish the relative efficacy and safety of Vabicaserin against a wider range of atypical antipsychotics. It is important to note that the development of Vabicaserin was discontinued, and it is not currently a marketed product.[10]

References

Vabicaserin Hydrochloride: A Comparative Analysis of its Selectivity for the 5-HT2C Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Vabicaserin Hydrochloride is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist that has been investigated for its therapeutic potential in a variety of central nervous system disorders, including schizophrenia.[1][2] Its efficacy is intrinsically linked to its ability to selectively target the 5-HT2C receptor over other serotonin (B10506) receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while agonism of the 5-HT2B receptor has been linked to cardiac valvulopathy.[3] This guide provides a comparative analysis of Vabicaserin's selectivity for the 5-HT2C receptor, supported by experimental data and detailed methodologies.

Comparative Selectivity Profile

The selectivity of this compound for the 5-HT2C receptor has been characterized through in vitro pharmacological studies. These studies have determined its binding affinity (Ki) and functional potency (EC50) at the target receptor, as well as at the closely related 5-HT2A and 5-HT2B receptors. For a comprehensive comparison, data for other notable 5-HT2C receptor agonists, Lorcaserin and Bexicaserin, are also presented.

Compound5-HT2C Ki (nM)5-HT2B Ki (nM)5-HT2A Ki (nM)5-HT2C EC50 (nM)5-HT2A Activity5-HT2B Activity
Vabicaserin 314>10008Antagonist (IC50 = 1650 nM)Antagonist/Partial Agonist
Lorcaserin ----18-fold selectivity for 5-HT2C104-fold selectivity for 5-HT2C
Bexicaserin (LP352) ----Excellent selectivity over 5-HT2AExcellent selectivity over 5-HT2B

Data compiled from multiple sources.[1][3][4][5]

Vabicaserin demonstrates a high affinity for the human 5-HT2C receptor with a Ki value of 3 nM.[1] Its binding affinity for the 5-HT2B receptor is approximately 4.7-fold lower, with a Ki of 14 nM.[1] Importantly, Vabicaserin shows over 50-fold selectivity for the 5-HT2C receptor over a range of other serotonergic, noradrenergic, and dopaminergic receptors.[1] In functional assays, Vabicaserin acts as a potent and full agonist at the 5-HT2C receptor, stimulating calcium mobilization with an EC50 of 8 nM.[1] In contrast, it exhibits antagonist activity at the 5-HT2A receptor and acts as an antagonist or partial agonist at the 5-HT2B receptor, depending on the level of receptor expression.[1][6]

Experimental Protocols

The determination of Vabicaserin's receptor selectivity involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays:

These assays measure the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors.

  • Incubation: Cell membranes are incubated with a specific radioligand and varying concentrations of the test compound (e.g., Vabicaserin). For the 5-HT2C receptor, ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine is commonly used as the radioligand.[1] For the 5-HT2B receptor, [³H]5-HT can be utilized.[1]

  • Separation: After incubation, bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization):

These assays measure the biological response following receptor activation.

  • Cell Culture: CHO cells expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are determined.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) cluster_results Data Analysis and Interpretation prep_membranes Prepare Cell Membranes (CHO cells expressing 5-HT receptors) incubate Incubate Membranes with Radioligand and Vabicaserin prep_membranes->incubate filter Separate Bound and Free Radioligand incubate->filter detect_bind Quantify Radioactivity filter->detect_bind calc_ki Calculate Ki Value detect_bind->calc_ki compare Compare Ki and EC50 values (5-HT2C vs 5-HT2A/2B) calc_ki->compare culture_cells Culture and Load Cells with Calcium-Sensitive Dye add_compound Add Vabicaserin culture_cells->add_compound detect_func Measure Intracellular Calcium Changes add_compound->detect_func calc_ec50 Calculate EC50 and Emax detect_func->calc_ec50 calc_ec50->compare determine_selectivity Determine Receptor Selectivity Profile compare->determine_selectivity

Caption: Workflow for determining the receptor selectivity of Vabicaserin.

Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like Vabicaserin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses.

Signaling_Pathway Vabicaserin Vabicaserin HT2C 5-HT2C Receptor Vabicaserin->HT2C binds and activates Gq11 Gq/11 HT2C->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response

Caption: Vabicaserin-mediated 5-HT2C receptor signaling pathway.

References

Vabicaserin Hydrochloride: A Novel Approach for Olanzapine-Resistant Schizophrenia?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of treatment-resistant schizophrenia (TRS) remains a significant hurdle. Olanzapine (B1677200), a potent atypical antipsychotic, is a cornerstone of treatment, yet a substantial portion of patients exhibit an inadequate response. This guide provides a comparative analysis of Vabicaserin (B107045) Hydrochloride, a selective 5-HT2C receptor agonist, and its potential efficacy in models where olanzapine may fall short, based on available preclinical and clinical data.

While direct experimental data on Vabicaserin in validated olanzapine-resistant animal models is not currently available in the published literature, this guide synthesizes existing preclinical findings for both compounds in standard predictive models of antipsychotic efficacy. It also explores the distinct mechanisms of action that position Vabicaserin as a compound of interest for TRS.

Comparative Efficacy in Preclinical Models

Standard animal models of schizophrenia are employed to predict the antipsychotic potential of novel compounds. These models mimic certain aspects of the disorder, such as hyperactivity induced by NMDA receptor antagonists like MK-801 or social deficits arising from isolation rearing. Olanzapine is frequently used as a positive control in these studies.

The following table summarizes the effects of Vabicaserin and Olanzapine in such models. It is important to note that these data provide an indirect comparison of their general antipsychotic-like profiles rather than a direct test of Vabicaserin in an olanzapine-resistant state.

Preclinical ModelKey Behavioral MeasureVabicaserin HydrochlorideOlanzapineAlternative Compounds (for context)
MK-801-Induced Hyperactivity Locomotor ActivityPreclinical profiles of 5-HT2C agonists are indicative of antipsychotic-like efficacy.[1][2]Attenuates hyperactivity in a dose-dependent manner.[3]SEP-363856: Attenuates hyperactivity.[3]
Apomorphine-Induced Climbing Climbing BehaviorNot explicitly reported, but 5-HT2C agonism is expected to modulate dopamine (B1211576) systems.Reverses apomorphine-induced disruption of prepulse inhibition (PPI).[4]SEP-363856: Shows synergistic interaction with olanzapine.[3]
Social Isolation Rearing Social Interaction DeficitsNot explicitly reported.Improves sociality in isolated reared rats.Clozapine, Sertindole: Partially reverse PCP-induced social behavior deficits.[4]
Dopamine Modulation Neurotransmitter LevelsDecreases dopamine levels in the nucleus accumbens without affecting striatal dopamine in rodents.[5][6]Acts as an antagonist at dopamine D2 receptors, among others.[5]Clozapine: Atypical antipsychotic with complex receptor binding profile.[4]

Mechanism of Action: A Divergent Path to Efficacy

The primary distinction between Vabicaserin and olanzapine lies in their mechanisms of action, which may be key to overcoming treatment resistance.

Olanzapine is a multi-receptor antagonist with high affinity for dopamine D2, serotonin (B10506) 5-HT2A, and several other receptors. Its efficacy is believed to stem primarily from its blockade of postsynaptic D2 receptors in mesolimbic pathways.

Vabicaserin , in contrast, is a potent and selective 5-HT2C receptor agonist .[1][5] Activation of 5-HT2C receptors presynaptically modulates and reduces the firing of mesocorticolimbic dopamine neurons.[5] This offers a fundamentally different approach to antipsychotic action compared to the direct postsynaptic blockade of D2 receptors by most current antipsychotics, including olanzapine.[5] This unique mechanism suggests Vabicaserin could be effective in patients who do not respond to traditional D2 antagonists.

Below is a diagram illustrating the distinct signaling pathways.

cluster_0 Vabicaserin Pathway cluster_1 Olanzapine Pathway Vabicaserin Vabicaserin 5-HT2C_R 5-HT2C Receptor (Presynaptic) Vabicaserin->5-HT2C_R Agonist Dopamine_Neuron Mesolimbic Dopamine Neuron 5-HT2C_R->Dopamine_Neuron Inhibits Reduced_DA_Firing Reduced Dopamine Release Dopamine_Neuron->Reduced_DA_Firing Olanzapine Olanzapine D2_R Dopamine D2 Receptor (Postsynaptic) Olanzapine->D2_R Antagonist Postsynaptic_Neuron Postsynaptic Neuron D2_R->Postsynaptic_Neuron Blocks Blocked_Signal Blocked Dopaminergic Signal Postsynaptic_Neuron->Blocked_Signal Dopamine Dopamine Dopamine->D2_R

Distinct mechanisms of Vabicaserin and Olanzapine.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate antipsychotic efficacy.

MK-801-Induced Hyperactivity Model

This model is widely used to screen for potential antipsychotic properties by assessing a compound's ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist MK-801.

1. Subjects: Male mice or rats are typically used. Animals are habituated to the testing environment before the experiment begins.[3]

2. Drug Administration:

  • Animals are pre-treated with the test compound (e.g., Vabicaserin), vehicle, or a positive control (e.g., Olanzapine at 0.1-1 mg/kg) via an appropriate route (e.g., intraperitoneal or oral).[3][7]
  • After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with an injection of MK-801 (e.g., 0.3 mg/kg, i.p.) to induce hyperactivity.[3][7]

3. Behavioral Assessment:

  • Immediately following the MK-801 injection, animals are placed in an open-field arena equipped with automated photobeam detectors.
  • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration, typically 60-120 minutes.[3]

4. Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in MK-801-induced hyperactivity by the test compound relative to the vehicle group suggests antipsychotic-like potential.

The general workflow for this type of preclinical behavioral experiment is outlined in the diagram below.

Habituation Animal Habituation to Test Arena Grouping Random Assignment to Treatment Groups Habituation->Grouping Pretreatment Administer Test Compound, Vehicle, or Positive Control Grouping->Pretreatment Challenge Administer Psychomimetic Agent (e.g., MK-801) Pretreatment->Challenge Behavioral_Test Record Behavioral Measures (e.g., Locomotion) Challenge->Behavioral_Test Analysis Data Analysis and Statistical Comparison Behavioral_Test->Analysis

General workflow for a preclinical behavioral assay.
Social Isolation Rearing Model

This neurodevelopmental model is used to induce behavioral abnormalities relevant to the negative and cognitive symptoms of schizophrenia.

1. Rearing Conditions:

  • Immediately after weaning (e.g., postnatal day 21), rat pups are randomly assigned to two housing conditions.
  • Isolated Rearing (IR): Rats are housed individually in cages.
  • Social Rearing (SR): Rats are housed in groups (e.g., 3-4 per cage).
  • These conditions are maintained for an extended period (e.g., 8 weeks) into adulthood.

2. Drug Treatment: In adulthood, IR rats are treated chronically with the test compound (e.g., Vabicaserin), olanzapine (e.g., 6 mg/kg/day), or vehicle for a specified duration (e.g., 3 weeks).

3. Behavioral Testing: Following treatment, animals are assessed in tests of social behavior (e.g., social interaction test) or cognition (e.g., novel object recognition).

4. Data Analysis: The performance of the treated IR group is compared to that of the vehicle-treated IR group and the SR control group. An improvement in social deficits or cognitive performance suggests therapeutic potential.

Conclusion and Future Directions

This compound presents a compelling profile as a potential treatment for schizophrenia, distinguished by its selective 5-HT2C agonist mechanism that differs from olanzapine and other second-generation antipsychotics.[5] While clinical trials have shown moderate efficacy in the general schizophrenia population without the weight gain associated with olanzapine, its true potential for olanzapine-resistant patients remains to be specifically elucidated.[6]

The preclinical data, though indirect, support its antipsychotic-like activity.[1][2] Future research should prioritize testing Vabicaserin and other 5-HT2C agonists in animal models specifically designed to exhibit resistance to chronic olanzapine treatment. Such studies would be invaluable in determining if this novel mechanism can provide a breakthrough for one of the most challenging patient populations in psychiatric medicine.

References

A Tale of Two Targets: Vabicaserin and Risperidone in Schizophrenia Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

In the landscape of antipsychotic drug development, the quest for novel mechanisms of action to address the multifaceted nature of schizophrenia is perpetual. This guide provides a detailed, data-driven comparison of two agents with distinct pharmacological profiles: Vabicaserin (B107045), a selective serotonin (B10506) 5-HT2C receptor agonist, and Risperidone, a potent dopamine (B1211576) D2 and serotonin 5-HT2A receptor antagonist. While a direct head-to-head clinical trial was planned, the development of Vabicaserin was discontinued (B1498344), limiting direct comparative data. However, by examining their individual pivotal clinical trials, we can construct a comprehensive parallel assessment of their efficacy, safety, and underlying mechanisms.

At a Glance: Key Drug Characteristics

FeatureVabicaserinRisperidone
Primary Mechanism of Action Selective 5-HT2C Receptor AgonistDopamine D2 and Serotonin 5-HT2A Receptor Antagonist
Therapeutic Rationale Modulation of dopamine and glutamate (B1630785) release in the mesolimbic and prefrontal cortex pathways.Blockade of overactive dopaminergic and serotonergic pathways.
Development Status Development discontinued in 2010 due to moderate efficacy.Widely approved and marketed for the treatment of schizophrenia.
Key Efficacy Finding Modest improvement in positive symptoms of schizophrenia at 200 mg/day in a Phase 2 trial.Established efficacy in treating both positive and negative symptoms of schizophrenia.
Notable Side Effect Profile Generally well-tolerated with no significant weight gain observed in Phase 2.Associated with extrapyramidal symptoms (at higher doses), hyperprolactinemia, and weight gain.

Mechanism of Action: Divergent Pathways to a Common Goal

The therapeutic approaches of Vabicaserin and Risperidone diverge at the initial receptor target, aiming to modulate the complex neurocircuitry implicated in schizophrenia.

Vabicaserin's proposed mechanism centers on the activation of the 5-HT2C receptor. As a selective agonist, it was hypothesized to indirectly regulate dopamine and glutamate neurotransmission. Activation of 5-HT2C receptors is thought to inhibit dopamine release in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. Furthermore, 5-HT2C agonism may increase acetylcholine (B1216132) and glutamate levels in the prefrontal cortex, potentially addressing the cognitive deficits associated with the disorder.

Vabicaserin_Pathway Vabicaserin Vabicaserin HT2C 5-HT2C Receptor Vabicaserin->HT2C Agonist Gq_PLC Gq/11 -> PLC Activation HT2C->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Mesolimbic Mesolimbic Pathway (VTA -> NAc) Ca_PKC->Mesolimbic PFC Prefrontal Cortex Ca_PKC->PFC Dopamine_Release Dopamine Release ↓ Mesolimbic->Dopamine_Release Glutamate_Release Glutamate & ACh Release ↑ PFC->Glutamate_Release Positive_Symptoms Amelioration of Positive Symptoms Dopamine_Release->Positive_Symptoms Cognitive_Symptoms Potential Improvement in Cognitive Symptoms Glutamate_Release->Cognitive_Symptoms

Vabicaserin's Signaling Pathway

Risperidone , on the other hand, is a multi-receptor antagonist with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway, which directly counteracts the hyperdopaminergic state associated with positive symptoms.[1] The concurrent antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and may mitigate the extrapyramidal side effects often seen with pure D2 antagonists by enhancing dopamine release in other brain regions like the nigrostriatal pathway.[1]

Risperidone_Pathway Risperidone Risperidone D2_Receptor Dopamine D2 Receptor (Mesolimbic) Risperidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonist Dopamine_Signal Dopamine Signaling ↓ D2_Receptor->Dopamine_Signal Serotonin_Signal Serotonin Signaling ↓ HT2A_Receptor->Serotonin_Signal Positive_Symptoms Amelioration of Positive Symptoms Dopamine_Signal->Positive_Symptoms Negative_Symptoms Potential Improvement in Negative Symptoms Serotonin_Signal->Negative_Symptoms EPS_Risk Reduced Risk of EPS (compared to typicals) Serotonin_Signal->EPS_Risk

Risperidone's Signaling Pathway

Clinical Trial Performance: A Side-by-Side Look

While a direct comparative trial's results are unavailable due to the withdrawal of the planned NCT00768612 study, we can analyze the methodologies and outcomes of key individual studies to draw parallels.

Experimental Protocols

The following diagram outlines a generalized workflow for the pivotal clinical trials of both Vabicaserin and Risperidone, based on the protocols of the NCT00265551 and Marder & Meibach (1994) studies, respectively.

Experimental_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (6-8 Weeks) cluster_assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (e.g., PANSS, CGI-S) Screening->Baseline Randomization Randomized, Double-Blind Assignment Baseline->Randomization Vabicaserin_Arm Vabicaserin Dosing Arms (e.g., 200mg, 400mg/day) Randomization->Vabicaserin_Arm Risperidone_Arm Risperidone Dosing Arms (e.g., 2, 6, 10, 16 mg/day) Randomization->Risperidone_Arm Comparator_Arm Comparator Arms (Placebo, Active Comparator) Randomization->Comparator_Arm Weekly_Assessments Weekly Efficacy & Safety Monitoring (PANSS, CGI, AEs) Vabicaserin_Arm->Weekly_Assessments Risperidone_Arm->Weekly_Assessments Comparator_Arm->Weekly_Assessments Endpoint_Analysis Primary & Secondary Endpoint Analysis Weekly_Assessments->Endpoint_Analysis

Generalized Clinical Trial Workflow

Vabicaserin Phase 2 Trial (NCT00265551) Protocol Summary [2]

  • Objective: To evaluate the efficacy, safety, and tolerability of Vabicaserin in adults with acute schizophrenia.[2]

  • Design: A 6-week, randomized, double-blind, placebo-controlled, comparator-referenced trial.[2]

  • Patient Population: 314 hospitalized subjects with acute exacerbations of schizophrenia.[2]

  • Intervention Arms:

    • Vabicaserin 200 mg/day

    • Vabicaserin 400 mg/day

    • Olanzapine 15 mg/day (active comparator)

    • Placebo[2]

  • Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.[2]

  • Secondary Endpoints: Changes in PANSS Total and Negative Subscale scores, Clinical Global Impression-Severity (CGI-S), and Brief Psychiatric Rating Scale (BPRS).[2]

Risperidone Pivotal Trial (Marder and Meibach, 1994) Protocol Summary [3]

  • Objective: To investigate the safety and efficacy of Risperidone and determine its optimal dose in schizophrenic patients.[3]

  • Design: An 8-week, double-blind, multicenter study.[3]

  • Patient Population: 388 schizophrenic patients from 20 sites in the United States.[3]

  • Intervention Arms:

    • Risperidone 2 mg/day

    • Risperidone 6 mg/day

    • Risperidone 10 mg/day

    • Risperidone 16 mg/day

    • Haloperidol (B65202) 20 mg/day (active comparator)

    • Placebo[3]

  • Primary Outcome Measure: Clinical improvement defined as a 20% or greater reduction in the total PANSS score.[3]

  • Secondary Outcome Measures: Changes in PANSS positive and negative symptom scores and assessment of extrapyramidal side effects using the Extrapyramidal Symptom Rating Scale.[3]

Efficacy Data

Vabicaserin: Phase 2 Efficacy Results (NCT00265551) [2]

Outcome Measure (Change from Baseline at Week 6)Vabicaserin 200 mg/dayVabicaserin 400 mg/dayOlanzapine 15 mg/dayPlacebo
PANSS Positive Subscale Significant Improvement vs. Placebo Non-significant decrease vs. PlaceboSignificant Improvement vs. Placebo -
PANSS Total Score Significant Improvement vs. Placebo Trend toward improvementSignificant Improvement vs. Placebo -
PANSS Negative Subscale Significant improvement from baselineSignificant improvement from baseline-Worsened

Risperidone: Pivotal Trial Efficacy Results (Marder and Meibach, 1994) [3]

Outcome Measure (at 8 Weeks)Risperidone 2 mg/dayRisperidone 6 mg/dayRisperidone 10 mg/dayRisperidone 16 mg/dayHaloperidol 20 mg/dayPlacebo
% of Patients with ≥20% PANSS Total Score Reduction 35%57% 40%51% 30%22%
PANSS Positive Symptom Score Change -Significant Reduction vs. Placebo Significant Reduction vs. Placebo Significant Reduction vs. Placebo Significant Reduction vs. Placebo -
PANSS Negative Symptom Score Change -Significant Reduction vs. Placebo -Significant Reduction vs. Placebo --
*Statistically significant difference versus placebo and haloperidol.[3]
Safety and Tolerability

Vabicaserin: In its Phase 2 trial, Vabicaserin was generally well-tolerated with no major safety concerns. Notably, unlike the active comparator olanzapine, Vabicaserin was not associated with weight gain.[2]

Risperidone: The pivotal trial demonstrated that the incidence of extrapyramidal symptoms was significantly higher in patients treated with 16 mg/day of Risperidone and 20 mg/day of haloperidol compared to placebo. The 6 mg/day dose of Risperidone was found to have an incidence of extrapyramidal symptoms no higher than that of placebo, suggesting an optimal balance of efficacy and tolerability at this dosage.[3] Other known side effects of Risperidone include hyperprolactinemia, sedation, and weight gain.

Conclusion for the Research Professional

The comparison between Vabicaserin and Risperidone highlights the ongoing evolution of antipsychotic drug development. Vabicaserin, with its novel selective 5-HT2C agonist mechanism, represented a departure from the traditional dopamine-centric approach. While it showed a favorable side effect profile, particularly concerning weight gain, its moderate efficacy ultimately led to the discontinuation of its development.

In contrast, Risperidone, a well-established second-generation antipsychotic, demonstrates robust efficacy against both positive and negative symptoms of schizophrenia through its dual D2 and 5-HT2A receptor antagonism. However, its clinical use requires careful management of its side effect profile, including extrapyramidal symptoms and metabolic changes.

For researchers and drug development professionals, this comparison underscores a critical consideration: the balance between a novel mechanism of action with a potentially improved safety profile and the established, albeit imperfect, efficacy of existing treatments. The story of Vabicaserin and Risperidone serves as a valuable case study in the complex journey of bringing new psychiatric medications from concept to clinic.

References

Reproducibility of Vabicaserin Hydrochloride's Effects on Dopamine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data on the effects of Vabicaserin Hydrochloride on dopamine (B1211576) release, alongside data from selected atypical antipsychotics: olanzapine (B1677200), risperidone (B510), and aripiprazole (B633). The information is intended to offer an objective overview to aid in research and drug development efforts.

Comparative Analysis of Dopamine Release Modulation

This compound, a potent and selective 5-HT2C receptor agonist, has been shown in preclinical studies to decrease dopamine levels in the nucleus accumbens, a key brain region implicated in reward and psychosis. This effect is believed to be mediated by the stimulation of GABAergic interneurons in the ventral tegmental area (VTA), which in turn inhibit dopamine neuron firing.[1][2][3][4][5] In contrast, atypical antipsychotics like olanzapine and risperidone generally increase dopamine release in the nucleus accumbens, while the effects of aripiprazole are more complex and dose-dependent.

The following table summarizes the quantitative effects of these compounds on dopamine release in the nucleus accumbens or striatum of rodents.

CompoundMechanism of ActionDose and RouteBrain RegionChange in Dopamine ReleaseReference
Vabicaserin 5-HT2C Receptor Agonist17 mg/kg i.p.Striatum↓ 39%
Olanzapine Multi-receptor Antagonist3 mg/kg s.c.Nucleus Accumbens↑ 287% (of baseline)[6][7]
Risperidone D2/5-HT2A Antagonist0.2-2.0 mg/kg s.c.Nucleus Accumbens (Significant increase)[8]
Aripiprazole D2 Partial Agonist/5-HT1A Partial Agonist/5-HT2A Antagonist0.3 mg/kgNucleus Accumbens (Slight, but significant increase)
3.0-10 mg/kgNucleus Accumbens (Significant decrease)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to assess the effects of these compounds on dopamine release.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels.

1. Animal Preparation and Surgery:

  • Male Sprague-Dawley rats (250-300g) are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Animals are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted targeting the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma) and secured with dental cement.

  • Animals are allowed to recover for at least 48 hours post-surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂) at a constant flow rate (e.g., 1-2 µL/min).

  • The system is allowed to equilibrate for at least 2 hours to obtain a stable baseline of dopamine levels.

  • Baseline dialysate samples are collected every 20 minutes for at least one hour before drug administration.

3. Drug Administration and Sample Collection:

  • This compound or comparator drugs are administered via the specified route (e.g., intraperitoneal or subcutaneous injection).

  • Dialysate samples continue to be collected at 20-minute intervals for several hours post-administration.

  • Samples are immediately mixed with a preservative solution (e.g., perchloric acid) to prevent dopamine degradation and stored at -80°C until analysis.

4. Dopamine Quantification:

  • Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • A standard curve is generated using known concentrations of dopamine to determine the absolute concentration in the samples.

  • Data are typically expressed as a percentage of the average baseline dopamine concentration.

In Vivo Electrophysiology for VTA Dopamine Neuron Firing

This method is used to record the electrical activity of individual dopamine neurons in the VTA to assess how their firing rate is modulated by a compound.

1. Animal Preparation:

  • Rats are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and placed in a stereotaxic frame.

  • A burr hole is drilled in the skull overlying the VTA (AP: -5.2 to -6.0 mm, ML: ±0.4 to 1.0 mm from bregma).

2. Recording Procedure:

  • A recording microelectrode is lowered into the VTA.

  • Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.

  • Once a stable recording from a putative dopamine neuron is established, baseline firing rate is recorded for at least 10 minutes.

3. Drug Administration and Data Acquisition:

  • The test compound is administered intravenously or intraperitoneally.

  • The firing rate of the neuron is continuously recorded for an extended period after drug administration to observe any changes from baseline.

  • Data is amplified, filtered, and recorded using specialized data acquisition software.

4. Data Analysis:

  • The firing rate (spikes per second) is calculated in discrete time bins (e.g., 1 minute) before and after drug administration.

  • The change in firing rate is typically expressed as a percentage of the baseline firing rate.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between Vabicaserin's mechanism and its effect on dopamine.

G cluster_serotonin_neuron Serotonergic Neuron cluster_vta Ventral Tegmental Area (VTA) cluster_nac Nucleus Accumbens (NAc) Serotonin (B10506) Serotonin 5-HT2C_Receptor 5-HT2C Receptor Serotonin->5-HT2C_Receptor Activates Vabicaserin Vabicaserin Vabicaserin->5-HT2C_Receptor Agonist GABA_Interneuron GABAergic Interneuron 5-HT2C_Receptor->GABA_Interneuron Stimulates GABA GABA GABA_Interneuron->GABA Releases GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Dopamine_Neuron Dopamine Neuron Dopamine_Release Dopamine Release Dopamine_Neuron->Dopamine_Release Decreases Firing Rate GABA_A_Receptor->Dopamine_Neuron Inhibits (Hyperpolarization)

Vabicaserin Signaling Pathway

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Analysis & Interpretation Study_Design Study Design & Protocol Development Animal_Acclimation Animal Acclimation Study_Design->Animal_Acclimation Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Acclimation->Surgery Recovery Post-operative Recovery Surgery->Recovery Microdialysis Microdialysis or Electrophysiology Recovery->Microdialysis Drug_Admin Drug Administration Microdialysis->Drug_Admin Sample_Analysis HPLC-ED Analysis Drug_Admin->Sample_Analysis Data_Analysis Statistical Analysis Sample_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Preclinical Experimental Workflow

G Vabicaserin Vabicaserin 5HT2C_Agonism 5-HT2C Receptor Agonism Vabicaserin->5HT2C_Agonism Leads to GABA_Release Increased GABA Release in VTA 5HT2C_Agonism->GABA_Release Results in DA_Inhibition Inhibition of Dopamine Neuron Firing GABA_Release->DA_Inhibition Causes Reduced_DA_NAc Decreased Dopamine in Nucleus Accumbens DA_Inhibition->Reduced_DA_NAc Leads to Therapeutic_Effect Potential Antipsychotic Effect Reduced_DA_NAc->Therapeutic_Effect Hypothesized to Contribute to

Logical Relationship of Vabicaserin's Action

References

Safety Operating Guide

Navigating the Safe Disposal of Vabicaserin Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Vabicaserin Hydrochloride, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

This compound, according to its Safety Data Sheet (SDS), is not classified as a hazardous substance or mixture[1]. This classification is the primary determinant for its disposal protocol. However, it is crucial to adhere to all prevailing country, federal, state, and local regulations when handling and disposing of any chemical, including those deemed non-hazardous[1].

Key Data Summary

The following table summarizes the essential information for the handling and disposal of this compound.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixtureMedChemExpress SDS[1]
Environmental Precautions Prevent leakage or spillage; keep away from drains or water courses.MedChemExpress SDS[1]
Accidental Release Measures Use personal protective equipment. Absorb with liquid-binding material. Decontaminate surfaces with alcohol.MedChemExpress SDS[1]
Disposal Recommendation Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.MedChemExpress SDS[1]
Contaminated Packaging Dispose of in accordance with prevailing country, federal, state, and local regulations.MedChemExpress SDS[1]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Disposal Protocol A Start: this compound Waste Identified B Is the material contaminated with hazardous substances? A->B C Consult Institutional EHS for hazardous waste disposal procedures. B->C Yes D Is the quantity considered bulk? B->D No I End: Disposal Complete C->I E Dispose as non-hazardous pharmaceutical waste via a licensed contractor. D->E Yes F Can it be disposed of in regular laboratory trash? D->F No E->I G Place in a sealed container and dispose of in designated non-hazardous chemical waste. F->G No (per institutional policy) H Place in a sealed, labeled container and dispose of in regular trash. F->H Yes (per institutional policy) G->I H->I

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the disposal of this compound, based on its non-hazardous classification and general best practices for pharmaceutical waste management.

1. Assessment and Segregation:

  • Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.

  • Segregate the this compound waste from other chemical waste streams at the point of generation.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

3. Containment:

  • Place the this compound waste into a well-labeled, sealed container. For solid waste, a securely closed plastic bag or a screw-cap container is suitable. For liquid waste, use a leak-proof container.

  • The label should clearly identify the contents as "this compound Waste (Non-Hazardous)."

4. Disposal Route Determination:

  • Consult Institutional Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) office or the relevant waste management protocols. Institutional policies may have specific requirements for the disposal of non-hazardous chemical waste.

  • Small Quantities (Non-Bulk): For small quantities, and if permitted by institutional policy, the sealed container may be placed in the regular laboratory trash.

  • Bulk Quantities: For larger quantities, or if institutional policy prohibits disposal in regular trash, the waste should be collected by a licensed pharmaceutical waste contractor for incineration. The U.S. Environmental Protection Agency (EPA) recommends incineration as a proper disposal method for many pharmaceuticals to prevent their entry into the environment[2][3].

5. Handling Spills:

  • In the event of a spill, use personal protective equipment[1].

  • Absorb liquid spills with an inert material such as diatomite or universal binders[1].

  • Collect the absorbed material and any contaminated surfaces' cleaning materials into a sealed container for disposal as described above.

  • Decontaminate the spill area with alcohol[1].

6. Disposal of Empty Containers:

  • Empty containers that held this compound should be managed according to institutional procedures. In many cases, after thorough rinsing (if the rinsate can be collected as chemical waste), the container can be disposed of as regular lab glass or plastic. However, some regulations may require empty containers to be disposed of in the same manner as the chemical itself[4].

Regulatory Context

The disposal of all pharmaceutical waste in the United States is regulated by federal and state agencies. The Resource Conservation and Recovery Act (RCRA), enforced by the EPA, governs the management of hazardous and non-hazardous solid waste[5][6]. While this compound is not classified as hazardous, proper disposal is still necessary to minimize environmental impact. Antipsychotic medications, as a class, have been detected in the environment and can have ecotoxicological effects[7]. Therefore, preventing their release into waterways is a key consideration. The practice of flushing pharmaceuticals is strongly discouraged unless specifically recommended by the FDA, which is not the case for this compound[5][8][9]. For investigational drugs used in clinical research, specific guidance often requires disposal through approved environmental management vendors for incineration[10].

References

Essential Safety and Logistical Information for Handling Vabicaserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Vabicaserin Hydrochloride.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to adhere to best practices for laboratory safety to minimize exposure.[1] The SDS recommends using "full personal protective equipment" and avoiding inhalation, as well as contact with eyes and skin.[1] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if creating dust or aerosols.To prevent inhalation of dust or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation:

    • Ensure a well-ventilated work area, such as a fume hood, is available and operational.[1]

    • Locate the nearest safety shower and eye wash station before beginning work.[1]

    • Assemble all necessary equipment and materials, including this compound, solvents, and measurement tools.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle the solid form of this compound carefully to avoid generating dust.

    • If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use:

    • Perform all manipulations of this compound within a fume hood.

    • Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.

    • Keep containers of this compound tightly sealed when not in use.[1]

Disposal Plan:

  • Waste Segregation:

    • Segregate all waste contaminated with this compound. This includes empty containers, used PPE, and any absorbent materials from spills.

  • Contaminated Materials:

    • Place all disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, into a designated and clearly labeled hazardous waste container.

  • Chemical Waste:

    • Dispose of unused this compound and solutions containing the compound in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.[1]

  • Decontamination:

    • Clean all non-disposable equipment and work surfaces that have come into contact with this compound. The SDS suggests scrubbing with alcohol.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_disposal Post-Task & Disposal start Start: Handling This compound assess_task Assess the Task (e.g., weighing, making solution, in-vitro experiment) start->assess_task ppe_base Standard PPE: - Lab Coat - Safety Glasses - Gloves assess_task->ppe_base check_dust Potential for Dust or Aerosol Generation? ppe_base->check_dust add_resp Add Respiratory Protection (e.g., Dust Mask or use in Fume Hood) check_dust->add_resp Yes proceed Proceed with Task check_dust->proceed No add_resp->proceed dispose_ppe Dispose of Contaminated PPE in Designated Waste proceed->dispose_ppe end End dispose_ppe->end

PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vabicaserin Hydrochloride
Reactant of Route 2
Vabicaserin Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.